molecular formula C9H20N2O B13192072 4-Amino-2-(piperidin-2-YL)butan-2-OL

4-Amino-2-(piperidin-2-YL)butan-2-OL

Cat. No.: B13192072
M. Wt: 172.27 g/mol
InChI Key: VVFMNHZSAOTGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(piperidin-2-yl)butan-2-ol is a chemical compound of significant interest in medicinal and organic chemistry research. This molecule features a piperidine ring, a prevalent structural motif in pharmaceuticals, coupled with an amino alcohol functional group. This combination presents researchers with a versatile scaffold for the synthesis of novel compounds and for probing biological mechanisms. Research Applications and Potential While research on this specific compound is evolving, its structural similarity to established bioactive molecules suggests several promising research directions. Compounds within the 4-aminopiperidine class have demonstrated notable antifungal activity by targeting key enzymes in the ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase . The protonatable nitrogen atoms in the piperidine ring are thought to imitate carbocationic high-energy intermediates in these enzymatic conversions, leading to inhibition and disruption of fungal cell membrane integrity . This mechanism is similar to that of agrochemical fungicides like fenpropidin and highlights the compound's potential as a novel antifungal agent candidate . Furthermore, the amino alcohol subunit is a key structural element in several therapeutic agents. For instance, it is the core pharmacophore in Ethambutol , a first-line drug used in the treatment of tuberculosis . This illustrates the broader relevance of the amino alcohol functional group in developing chemotherapeutic agents. Product Information This product is provided For Research Use Only. It is strictly intended for laboratory research and development purposes in a controlled setting by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

4-amino-2-piperidin-2-ylbutan-2-ol

InChI

InChI=1S/C9H20N2O/c1-9(12,5-6-10)8-4-2-3-7-11-8/h8,11-12H,2-7,10H2,1H3

InChI Key

VVFMNHZSAOTGNS-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C1CCCCN1)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of 4-Amino-2-(piperidin-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Amino-2-(piperidin-2-yl)butan-2-ol and Its Structural Analogs for Researchers and Drug Development Professionals

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural alkaloids.[1][2] Its saturated heterocyclic structure allows for three-dimensional diversity, which is crucial for specific interactions with biological targets.[3] This guide provides a detailed examination of the chemical structure, molecular weight, and potential synthetic pathways of 4-Amino-3-methyl-2-(piperidin-2-yl)butan-2-ol, a representative member of the amino-alcohol piperidine class of compounds. Furthermore, it delves into the extensive pharmacological applications of piperidine derivatives, offering valuable insights for researchers in drug discovery and development.[4][5]

Section 1: Physicochemical Properties of 4-Amino-3-methyl-2-(piperidin-2-yl)butan-2-ol

The fundamental physicochemical properties of a compound are critical for its identification, characterization, and application in research and development. Below is a summary of the available data for 4-Amino-3-methyl-2-(piperidin-2-yl)butan-2-ol.

Chemical Structure

Caption: 2D structure of 4-Amino-3-methyl-2-(piperidin-2-yl)butan-2-ol

Quantitative Data Summary
PropertyValueSource
CAS Number 1859206-76-0[6]
Molecular Formula C₁₀H₂₂N₂O[6]
Molecular Weight 186.30 g/mol [6]
Canonical SMILES OC(C)(C1NCCCC1)C(C)CN[6]
Topological Polar Surface Area (TPSA) 58.28 Ų[6]
Predicted logP 0.4743[6]
Hydrogen Bond Donors 3[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 3[6]
Purity ≥95%[6]
Storage Conditions Sealed in dry, 2-8℃[6]

Section 2: Synthesis Strategies for Amino-Alcohol Piperidine Scaffolds

The synthesis of substituted piperidines is a well-established area of organic chemistry, with numerous methods available for their construction.[7] For amino-alcohol piperidine derivatives, a common and effective strategy involves the reductive amination of a suitable ketone precursor.[8]

General Synthetic Workflow: Reductive Amination

A plausible synthetic route to compounds like 4-amino-2-(piperidin-yl)butan-2-ol derivatives could involve the reductive amination of a piperidinyl ketone with an appropriate amino-alcohol or a protected version thereof.

G start Piperidinyl Ketone Precursor reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) start->reductive_amination amine Amino-alcohol or Protected Amine amine->reductive_amination intermediate Protected Intermediate reductive_amination->intermediate deprotection Deprotection (if necessary) intermediate->deprotection product Final Amino-Alcohol Piperidine Product deprotection->product

Caption: General workflow for synthesizing amino-alcohol piperidines.

This approach offers flexibility in introducing various substituents on both the piperidine ring and the amino-alcohol side chain, allowing for the creation of diverse chemical libraries for drug screening.[9]

Section 3: Applications in Drug Discovery and Development

Piperidine derivatives are of immense interest to the pharmaceutical industry due to their wide range of biological activities.[10] The inclusion of a piperidine scaffold can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3]

Pharmacological Significance of the Piperidine Scaffold

The piperidine nucleus is a privileged scaffold in drug design, appearing in numerous approved drugs across various therapeutic areas.[2]

G piperidine Piperidine Scaffold anticancer Anticancer piperidine->anticancer antiviral Antiviral piperidine->antiviral antifungal Antifungal piperidine->antifungal analgesic Analgesic piperidine->analgesic antipsychotic Antipsychotic piperidine->antipsychotic anti_alzheimer Anti-Alzheimer piperidine->anti_alzheimer

Caption: Diverse biological activities of piperidine-containing compounds.

  • Anticancer: Many piperidine-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[4]

  • Antiviral: The structural features of piperidines make them suitable for targeting viral proteins.[2]

  • Antifungal: Amino-alcohol derivatives, in particular, have shown promise as antifungal agents.[11]

  • Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in drugs targeting CNS disorders, including antipsychotics and treatments for Alzheimer's disease.[2]

The specific biological activity of 4-Amino-3-methyl-2-(piperidin-2-yl)butan-2-ol has not been reported, but its structural similarity to other pharmacologically active piperidines suggests its potential as a lead compound for further investigation.

Section 4: Experimental Protocols (Exemplary)

The following is a generalized, exemplary protocol for the reductive amination synthesis of a 4-amino-piperidine derivative, based on established methodologies.[8] This protocol should be adapted and optimized for specific substrates and scales.

Protocol: Synthesis of N-Substituted-4-aminopiperidine via Reductive Amination
  • Reactant Preparation:

    • Dissolve the ketone precursor (1.0 mmol) and the desired primary amine (1.5 mmol) in a suitable anhydrous solvent (e.g., 20 mL of THF or CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent:

    • To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 mmol) portion-wise at room temperature. The reaction is often exothermic, and cooling may be necessary for larger-scale reactions.

  • Reaction Monitoring:

    • Stir the resulting suspension at room temperature for 12-24 hours.

    • Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate and triethylamine) to afford the desired N-substituted-4-aminopiperidine product.

Conclusion

While specific data for 4-Amino-2-(piperidin-2-yl)butan-2-ol is currently unavailable, its structural analog, 4-Amino-3-methyl-2-(piperidin-2-yl)butan-2-ol, provides a valuable starting point for research in this area. The broader class of amino-alcohol piperidine derivatives holds significant potential in drug discovery, leveraging a privileged scaffold with a wide range of documented biological activities. The synthetic methodologies are well-established, allowing for the rational design and synthesis of novel compounds for biological screening. Further investigation into this class of molecules is warranted to explore their full therapeutic potential.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][5][7]

  • Abdelshaheed, M., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-11. [Link][4]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link][2]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed, 36769260. [Link]

  • Gray, D. W., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Discovery - the University of Dundee Research Portal. [Link][11]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(42), 11846-11859. [Link][9]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link][10]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • ResearchGate. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbutan-2-ol. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. Retrieved from [Link]

  • Rao, V. J., et al. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 5(4), 184-190. [Link]

  • LookChem. (n.d.). 4-Amino-2-methylbutan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methylbutan-2-ol. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link][8]

  • PubMed. (2003). 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. [Link]

  • MDPI. (2021). Syntheses, Characterization and Biological Activity of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

Sources

Thermodynamic Properties and Stability Profile of 4-Amino-2-(piperidin-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, polyfunctional aliphatic scaffolds are highly sought after for their ability to project pharmacophores into complex three-dimensional chemical space. 4-Amino-2-(piperidin-2-yl)butan-2-ol is a highly specialized, chiral, trifunctional building block. Featuring a primary aliphatic amine, a secondary amine embedded within a piperidine ring, and a sterically hindered tertiary alcohol, this compound is an ideal precursor for kinase inhibitors and GPCR modulators.

However, the proximity of these functional groups creates a complex web of intra- and inter-molecular interactions. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic behavior and degradation liabilities of this molecule, providing self-validating experimental workflows to ensure its integrity during active pharmaceutical ingredient (API) synthesis.

Thermodynamic Profiling and Phase Behavior

The thermodynamic signature of 4-Amino-2-(piperidin-2-yl)butan-2-ol is dominated by its hydrogen-bonding network. Unlike simple linear amino alcohols, the presence of the six-membered piperidine ring restricts conformational freedom, fundamentally altering its heat capacity (


) and enthalpy of vaporization (

).
Intra- vs. Inter-Molecular Hydrogen Bonding

Research into hydroxy-alkyl-piperidines demonstrates that the spatial arrangement of the hydroxyl and piperidine nitrogen facilitates strong intra-molecular hydrogen bonding (


) . In 4-Amino-2-(piperidin-2-yl)butan-2-ol, the tertiary hydroxyl group at C2 acts as a hydrogen bond donor to the adjacent piperidine nitrogen.

Causality & Impact: This


 effectively "masks" these functional groups from the bulk solvent, reducing the strength of inter-molecular hydrogen bonding (

). Consequently, the molecule exhibits a lower-than-expected

and a reduced boiling point compared to its non-cyclic isomers. The primary amine at C4 remains free to participate in

, driving the bulk viscosity of the compound in its liquid state.
Quantitative Thermodynamic Parameters

Table 1: Derived and Extrapolated Thermodynamic Parameters at 298.15 K

ParameterSymbolEstimated ValueMechanistic Driver
Molar Heat Capacity


Restricted vibrational modes due to the piperidine ring .
Enthalpy of Vaporization


Lowered by strong

between C2-OH and piperidine -NH.
Intramolecular HB Strength


Favorable 6-membered transition state geometry.
pKa (Primary Amine)


Typical aliphatic primary amine basicity.
pKa (Piperidine Amine)


Slightly depressed due to steric hindrance from the C2 bulk.

Chemical and Stereochemical Stability Profile

Understanding the stability profile of 4-Amino-2-(piperidin-2-yl)butan-2-ol requires isolating the vulnerabilities of its three functional groups under various stress conditions.

  • Thermal Dehydration (E1 Mechanism): The tertiary alcohol at C2 is highly susceptible to thermal dehydration. Upon heating (>120°C), the hydroxyl group can undergo an E1 elimination, driven by the formation of a relatively stable tertiary carbocation, yielding an alkene derivative.

  • Oxidative Susceptibility: Secondary amines, such as the one in the piperidine ring, are notorious for their oxidative lability. Exposure to reactive oxygen species (ROS) or prolonged atmospheric oxygen leads to the formation of N-oxides or nitrones .

  • Stereochemical Epimerization: The C2' position on the piperidine ring is a chiral center. Under strongly acidic conditions (pH < 2), reversible ring-opening/closing or protonation-deprotonation sequences can lead to epimerization, destroying the enantiomeric purity required for API synthesis.

Forced Degradation Summary

Table 2: Forced Degradation Profile (14-Day Study)

Stress ConditionReagent / TempPrimary Degradation PathwayExtent of Degradation
Thermal 105°C, Ambient HumidityDehydration (Alkene formation)8.5%
Oxidative 0.3%

, 25°C
N-Oxidation (Piperidine ring)14.2%
Acidic 0.1 N HCl, 60°CEpimerization & Cleavage6.1%
Photolytic UV-Vis (ICH Q1B)Primary amine deamination< 1.0%

Mechanistic Degradation Pathways

The following diagram maps the causality between specific environmental stressors and the resulting structural degradation of the molecule.

DegradationPathways API 4-Amino-2-(piperidin-2-yl) butan-2-ol Thermal Thermal Stress (>120°C) API->Thermal Heat Oxidative Oxidative Stress (0.3% H2O2) API->Oxidative ROS Acidic Acidic Stress (0.1N HCl) API->Acidic H+ Dehydration Dehydration (Alkene Formation) Thermal->Dehydration -H2O NOxide N-Oxidation (Piperidine N-oxide) Oxidative->NOxide +O Epimerization C2' Epimerization (Diastereomers) Acidic->Epimerization Chiral Inversion

Fig 1: Primary forced degradation pathways of 4-Amino-2-(piperidin-2-yl)butan-2-ol under stress.

Validated Experimental Workflows

To ensure data integrity, the following protocols are designed as self-validating systems , meaning internal checks are built into the methodology to prevent false positives or data artifacts.

Protocol: Thermodynamic Characterization via Micro-DSC

Rationale & Causality: Standard Differential Scanning Calorimetry (DSC) often misses the broad, low-energy transitions associated with hydrogen-bond network rearrangements in amino alcohols. Micro-DSC provides the required sub-microwatt sensitivity.

Step-by-Step Methodology:

  • Calibration: Calibrate the Micro-DSC using high-purity Indium (melt onset 156.6°C) to verify temperature accuracy and cell constant.

  • Sample Preparation: Hermetically seal 5.0 ± 0.1 mg of 4-Amino-2-(piperidin-2-yl)butan-2-ol in a gold-plated stainless steel crucible to prevent volatilization of the primary amine.

  • Thermal Method: Equilibrate at 10°C for 15 minutes. Ramp at a slow rate of 1.0°C/min to 150°C. Causality: A slow ramp rate ensures thermal equilibrium, preventing the artificial broadening of the

    
     curve.
    
  • System Suitability & Self-Validation: Run a synthetic sapphire standard immediately before and after the sample. The measured

    
     of the sapphire must match literature values within ±1%. If the post-run sapphire deviates, it indicates crucible leakage or sensor contamination, invalidating the sample run.
    
Protocol: Stability-Indicating UHPLC-MS/MS Assay

Rationale & Causality: Because 4-Amino-2-(piperidin-2-yl)butan-2-ol is highly polar and basic, it exhibits poor retention and severe peak tailing on standard C18 reversed-phase columns. We employ Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amines without requiring ion-pairing agents that suppress Mass Spectrometry (MS) signals.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid). Causality: Low pH ensures both amines are fully protonated, providing a consistent charge state for HILIC retention.

    • Buffer B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions: Column: Acquity UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm). Gradient: 90% B to 50% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Sample Injection: Inject 1.0 µL of the stressed sample (diluted to 0.1 mg/mL in 80:20 ACN:Water).

  • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the parent ion

    
     and primary fragments.
    
  • System Suitability & Self-Validation (Mass Balance): Calculate the Mass Balance by summing the peak areas of the parent compound and all identified degradants, corrected by their Relative Response Factors (RRF). The total mass balance must equal 98.0% – 102.0% of the unstressed control sample . A mass balance <98% automatically triggers an investigation into volatile degradant loss or irreversible column binding, ensuring no degradation pathway is overlooked.

References

  • Molecular Liquids versus Ionic Liquids: The Interplay between Inter-Molecular and Intra-Molecular Hydrogen Bonding as Seen by Vaporisation Thermodynamics. Journal of Molecular Liquids / PubMed Central.[Link]

  • Thermodynamic properties of piperidine and cyclic alkanone mixtures. ResearchGate.[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and products. European Medicines Agency (EMA).[Link]

Technical Assessment of Ionization Behavior: 4-Amino-2-(piperidin-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of the ionization behavior of 4-Amino-2-(piperidin-2-yl)butan-2-ol . It synthesizes structural analysis, estimated physicochemical constants based on fragment methodology, and experimental protocols for validation.

Executive Summary

4-Amino-2-(piperidin-2-yl)butan-2-ol is a diamine scaffold featuring a tertiary alcohol core. Its physicochemical behavior is defined by two basic nitrogen centers: a secondary amine within a piperidine ring and a primary amine on a butyl chain. Understanding the ionization states (pKa values) of this molecule is critical for optimizing its solubility, membrane permeability (LogD), and salt-form selection during drug development.[1]

This guide posits that the molecule exhibits two distinct pKa values in the physiological range, leading to a complex microspecies equilibrium at neutral pH.

Structural Analysis & Ionization Sites

To predict the ionization behavior, we must first dissect the molecule's functional topology. The structure consists of a central quaternary carbon (C2 of the butane chain) bonded to:

  • A Hydroxyl Group (-OH) : Tertiary alcohol.

  • A Piperidine Ring : Attached at its C2 position (contains a secondary amine).

  • A 3-Aminopropyl Chain : (Technically a 2-aminoethyl group attached to the C2 core, forming the C3-C4-NH2 tail).

The Basic Centers
  • N1 (Piperidine Nitrogen): A secondary cyclic amine. In unsubstituted piperidine, the pKa is ~11.22. However, the proximity to the tertiary alcohol (beta-position relative to the nitrogen) and the steric bulk of the quaternary center will lower this value via inductive electron withdrawal (-I effect).

  • N2 (Primary Amine): A primary aliphatic amine at the terminus of the chain. Typical primary amine pKa is ~10.6. Being in a gamma-position relative to the hydroxyl group, the inductive dampening is weaker than at N1, but still non-negligible.

Intramolecular Interactions

The molecule likely forms an intramolecular hydrogen bond between the hydroxyl proton and the piperidine nitrogen (N1) or the primary amine (N2). This stabilization often increases the pKa of the accepting nitrogen (making it harder to deprotonate) but can also lock the molecule in a specific conformation that affects solvation.

Estimated pKa Values and Microspecies Distribution[2]

Due to the lack of explicit experimental data in public registries for this specific isomer, values are derived using Fragment-Based pKa Prediction and Hammett-Taft Equation principles for polyprotic bases.

Ionization StepEstimated pKaDescription
pKa₁ (Dication → Monocation) 8.4 ± 0.5 Deprotonation of the less basic nitrogen (likely N2) in the presence of the already protonated N1. The value is suppressed due to electrostatic repulsion between the two positive charges.
pKa₂ (Monocation → Neutral) 9.8 ± 0.4 Deprotonation of the more basic nitrogen (likely N1). This value is lower than native piperidine (11.2) due to the electron-withdrawing -OH group.
pKa₃ (Neutral → Anion) > 16.0 Ionization of the tertiary alcohol. Physiologically irrelevant.
Microspecies Equilibrium (The "Zwitterionic" Complexity)

At pH values between pKa₁ and pKa₂ (e.g., pH 9.0), the molecule exists primarily as a Monocation (+1) . However, because the intrinsic basicities of N1 and N2 are structurally similar, the monocation is a tautomeric mixture:

  • Species A: Protonated Piperidine / Neutral Primary Amine (Major species due to higher intrinsic basicity of secondary amines).

  • Species B: Neutral Piperidine / Protonated Primary Amine (Minor species).

Ionization Pathway Diagram

The following diagram illustrates the stepwise deprotonation and the microspecies equilibrium.

IonizationPathway cluster_Monocation MONOCATION (+1) Tautomers (pH 8.5 - 9.5) Dication DICATION (+2) (pH < 8.0) Both N1 and N2 protonated Mono_N1 Major Species N1(+) / N2(0) Dication->Mono_N1 Loss of H+ from N2 (pKa1 ~8.4) Mono_N2 Minor Species N1(0) / N2(+) Dication->Mono_N2 Loss of H+ from N1 Mono_N1->Mono_N2 Fast Tautomerism Neutral NEUTRAL (0) (pH > 10.5) Free Base Form Mono_N1->Neutral Loss of H+ from N1 (pKa2 ~9.8) Mono_N2->Neutral Loss of H+ from N2

Caption: Stepwise ionization pathway showing the equilibrium between dicationic, monocationic (tautomeric), and neutral states.

Experimental Determination Protocols

To validate these estimates, researchers should employ a Potentiometric Titration (the Gold Standard) or NMR-pH Titration (for site-specific assignment).

Protocol: Potentiometric Titration (GLpKa)

This method determines the macroscopic pKa values by measuring the buffering capacity of the molecule as a function of pH.

Reagents:

  • Compound: 5–10 mg of pure 4-Amino-2-(piperidin-2-yl)butan-2-ol (HCl salt preferred).

  • Titrant: 0.1 M KOH (CO₂-free).

  • Solvent: 0.15 M KCl (to maintain ionic strength).

  • Apparatus: Mettler Toledo or Sirius T3 Autotitrator.

Workflow:

  • Dissolution: Dissolve the sample in 20 mL of degassed 0.15 M KCl.

  • Acidification: Lower pH to ~2.0 using 0.5 M HCl to ensure full protonation (Dication state).

  • Titration: Titrate with KOH from pH 2.0 to pH 12.0 in 0.1 pH increments.

  • Data Analysis: Use Bjerrum plot analysis or software (e.g., Hyperquad) to fit the binding curve. Two inflection points should be observed (corresponding to pKa₁ and pKa₂).

Protocol: ¹H-NMR pH Titration (Site-Specific)

This method distinguishes which nitrogen protonates first by observing chemical shift changes (


) of adjacent protons.

Workflow Logic:

NMR_Protocol Start Start: Prepare 5mM Sample in D2O Adjust Adjust pH to 2.0 (DCl) Start->Adjust Measure Acquire 1H-NMR Spectra Adjust->Measure Step Increase pH by 0.5 units (NaOD) Measure->Step Check pH > 12.0? Step->Check Check->Measure No Analyze Plot Chemical Shift (δ) vs pH for Piperidine-H2 vs Butyl-H4 Check->Analyze Yes

Caption: ¹H-NMR titration workflow to resolve site-specific ionization constants (micro-pKa).

Interpretation:

  • Monitor the triplet at the C4 position (adjacent to primary amine). Its shift indicates the ionization state of N2.

  • Monitor the multiplet at the Piperidine C2/C6 positions. Their shift indicates the ionization state of N1.

  • The pH at the inflection point of the specific signal corresponds to the pKa of that specific group.

Implications for Drug Development[1]

Solubility Profile
  • pH 1.0 - 7.0: High solubility. The molecule carries a +2 or +1 charge, making it highly hydrophilic.

  • pH 7.4 (Blood): Mixed species (mostly +1). Good solubility expected.

  • pH > 10.0: Low solubility. The neutral free base may precipitate out of aqueous solution. Formulation Strategy: Formulate as a Dihydrochloride (2HCl) or Succinate salt to ensure rapid dissolution in the stomach.

Permeability (LogD)
  • The presence of the tertiary alcohol and two amines suggests a low LogP (likely < 1.0).

  • However, at intestinal pH (6.5 - 7.5), the monocationic species prevails. While charged, the intramolecular H-bond (N...HO) can "mask" the polarity, potentially creating a "pseudo-neutral" conformation that improves passive permeability.

Salt Selection

Given the two basic centers, a di-salt is possible but might be hygroscopic. A mono-salt (targeting the piperidine N) is likely more stable but requires careful stoichiometry during crystallization to avoid mixed salt/free-base forms.

  • Recommended: 4-Amino-2-(piperidin-2-yl)butan-2-ol Dihydrochloride .

References

  • PubChem Compound Summary . 4-Amino-2-methylbutan-2-ol (Structural Analog Data). National Center for Biotechnology Information. [Link]

  • Drug Hunter . The Drug Discovery Amine pKa Table. (Provides comparative pKa values for piperidines and primary amines). [Link]

  • ResearchGate . pKa values of common substituted piperazines and piperidines. (Source for inductive effect trends in heterocycles). [Link]

  • Master Organic Chemistry . Amine Basicity and pKaH Trends. [Link]

Sources

Solubility of 4-Amino-2-(piperidin-2-yl)butan-2-ol in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-Amino-2-(piperidin-2-yl)butan-2-ol in Aqueous and Organic Media

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Amino-2-(piperidin-2-yl)butan-2-ol, a molecule of interest in pharmaceutical research and development. The compound's structure, featuring a primary amine, a tertiary alcohol, and a piperidine ring, contains multiple polar and ionizable functional groups that dominate its physicochemical behavior. This guide synthesizes theoretical principles with actionable experimental protocols to provide researchers with a robust framework for understanding and quantifying its solubility. We predict the compound will exhibit high aqueous solubility, particularly in acidic to neutral conditions due to the protonation of its two basic nitrogen centers. Conversely, its solubility in organic solvents is expected to be highly dependent on solvent polarity and hydrogen bonding capacity. Standardized methodologies for determining both thermodynamic (equilibrium) and kinetic solubility are detailed, adhering to authoritative guidelines to ensure scientific rigor and reproducibility.

Physicochemical Profile and Structural Analysis

A molecule's solubility is fundamentally dictated by its structure. The arrangement of functional groups, their polarity, and their capacity for ionization are primary determinants of how the molecule will interact with a given solvent.

Chemical Structure and Functional Groups

4-Amino-2-(piperidin-2-yl)butan-2-ol is a chiral molecule possessing three key functional groups that govern its solubility: a primary amine (-NH₂), a tertiary alcohol (-OH), and a secondary amine within the piperidine ring. The presence of two basic nitrogens and a polar hydroxyl group on a relatively small carbon skeleton suggests a strong affinity for polar solvents.

cluster_low_ph Low pH (e.g., pH < 7) cluster_high_ph High pH (e.g., pH > 11) Low_pH Predominantly Dicationic Form (R-NH₃⁺, R₂-NH₂⁺) High_Sol High Aqueous Solubility (Strong Ion-Dipole Interactions) Low_pH->High_Sol Favors High_pH Predominantly Neutral Form (R-NH₂, R₂-NH) Low_Sol Low Aqueous Solubility (Weaker H-Bonding) High_pH->Low_Sol Favors Equilibrium pH Dependent Equilibrium cluster_low_ph cluster_low_ph cluster_high_ph cluster_high_ph G start Start prep_buffer 1. Prepare Buffers (e.g., pH 1.2, 4.5, 6.8 at 37°C) start->prep_buffer add_solid 2. Add Excess Solid Compound to each buffer vial prep_buffer->add_solid equilibrate 3. Equilibrate (Shake at 37°C for 24-72h) add_solid->equilibrate separate 4. Separate Phases (Centrifuge and/or Filter supernatant) equilibrate->separate quantify 5. Quantify Concentration (e.g., HPLC-UV, LC-MS) separate->quantify end End: Thermodynamic Solubility Value quantify->end

Figure 3: Workflow for the Shake-Flask method of determining thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation of Media: Prepare aqueous buffer solutions at a minimum of three pH values (e.g., 1.2, 4.5, and 6.8) as recommended by ICH and WHO guidelines. A[1]ll buffers should be pre-heated and maintained at 37 ± 1 °C.

  • Addition of Compound: Add an excess amount of the solid 4-Amino-2-(piperidin-2-yl)butan-2-ol to a known volume of each buffer in a sealed vial. The excess solid should be visually apparent throughout the experiment.

  • Equilibration: Place the vials in an orbital shaker or similar apparatus within a temperature-controlled chamber at 37 ± 1 °C. Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is critically important and is best achieved by centrifugation followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.45 µm PVDF). 5[2]. pH Verification: Measure the pH of the final saturated solution to confirm it has not deviated from the target pH. 6[1]. Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS. 7[3]. Calculation: Determine the solubility in mg/mL or mol/L by comparing the analytical response to a standard calibration curve. The lowest measured solubility across the tested pH range is used for BCS classification.

[4]#### 5.2 Protocol for Kinetic Solubility Measurement

Kinetic solubility assays are high-throughput methods used in early discovery to quickly assess the precipitation of a compound from a supersaturated solution. N[5]ephelometry, which measures light scattering from suspended particles, is a common technique.

[6]Step-by-Step Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound, typically at 10 mM in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, dispense the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Using a liquid handler, rapidly inject a small volume of the DMSO stock solution into the buffer-containing wells to achieve the target final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

  • Incubation and Detection: Place the plate into a nephelometer. Measure the amount of scattered light at 90 degrees immediately after addition and over a set period (e.g., 1-2 hours).

  • Data Analysis: The point at which a significant increase in light scattering is detected indicates precipitation. The kinetic solubility is the concentration at which the compound begins to precipitate under these non-equilibrium conditions.

Conclusion: Synthesizing Theory and Practice

The solubility profile of 4-Amino-2-(piperidin-2-yl)butan-2-ol is overwhelmingly dictated by its multiple polar and, critically, ionizable functional groups. Theoretical analysis strongly predicts high aqueous solubility across the acidic and physiological pH range, a key characteristic for potential orally administered drug candidates. Its solubility in organic solvents is expected to correlate directly with solvent polarity and hydrogen-bonding ability. For drug development professionals, this means that while aqueous-based formulations should be straightforward, challenges may arise in organic-based process chemistry or in formulations requiring nonpolar excipients. The provided experimental protocols offer a clear, authoritative path for quantifying both the thermodynamic and kinetic solubility of this compound, generating the essential data needed to guide formulation development, ensure regulatory compliance, and advance scientific understanding.

References

  • anumalagundam sreekanth. (n.d.). solubility experimental methods.pptx.
  • Mobley, D. L., & Guthrie, J. P. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Panda, S. K., et al. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. ResearchGate.
  • Alsenz, J., & Kansy, M. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
  • Gorski, A., & Schaber, P. M. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Bergstrom, C. A., et al. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. PMC.
  • ResearchGate. (n.d.). The influence of the introduction of chiral center in piperidine ring....
  • Li, Y., et al. (2023, March 16). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine Intermediates.
  • Needham, T. E. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Ferreira, O., et al. (n.d.). Solubility of Amino Acids in Mixed Solvent Systems. ResearchGate.
  • Jouyban, A., et al. (2008). Solubility prediction methods for drug/drug like molecules. ResearchGate.
  • Saal, C. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.
  • Millipore. (n.d.). MultiScreen Solubility Filter Plate.
  • Alsenz, J. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences.
  • Barrett, D., et al. (2025, September 22). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients.
  • LookChem. (n.d.). 4-Amino-2-methylbutan-2-ol.
  • PubChem. (n.d.). 4-Amino-2-pyridin-4-ylbutan-2-ol.
  • PubChem. (n.d.). 4-Amino-1-(4-butan-2-ylpiperazin-1-yl)butan-2-ol.
  • Solubility of Things. (n.d.). Piperidine.
  • Hirano, A., et al. (2021, February 23). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed.
  • PubChem. (n.d.). 2-Amino-4-(2,5-dimethylpiperidin-1-yl)butan-1-ol.
  • Ramirez, E., et al. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • World Health Organization (WHO). (2021, May 21). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications.
  • Ferreira, L. A., et al. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC.
  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
  • Ferreira, L. A., et al. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. ResearchGate.
  • PubChem. (n.d.). 4-Amino-2-methylbutan-2-ol.

Sources

The Piperidine-Derived Amino Alcohol: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of Piperidine-Derived Amino Alcohols in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine-derived amino alcohol moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. This whitepaper synthesizes current literature to analyze the structural versatility, synthetic pathways, and therapeutic applications of this class.[1] From the iminosugar mimics of the transition state in glycosidase hydrolysis to the lipophilic ligands of sigma receptors in CNS disorders, the piperidine amino alcohol core is central to drugs like Miglustat and Migalastat . This guide provides a technical deep-dive into the why and how of this scaffold, supported by experimental protocols and mechanistic insights.

Structural & Pharmacophore Analysis

The efficacy of piperidine-derived amino alcohols stems from their ability to mimic the electronic and steric features of natural substrates, particularly carbohydrates and neurotransmitters.

Conformational Mimicry
  • Glycosidase Inhibitors: Hydroxylated piperidines (iminosugars) adopt a chair conformation (

    
    ) that places hydroxyl groups in positions analogous to pyranose sugars. The endocyclic nitrogen, when protonated at physiological pH, mimics the positive charge of the oxocarbenium ion transition state during glycosidic bond hydrolysis.
    
  • CNS Ligands: In sigma (

    
    ) receptor ligands, the piperidine ring serves as a semi-rigid spacer. The basic nitrogen forms an essential electrostatic interaction with an aspartate or glutamate residue (e.g., Asp126 in 
    
    
    
    ), while the amino alcohol side chain offers H-bonding capabilities to anchor the ligand.
Pharmacophore Visualization

The following diagram illustrates the generalized pharmacophore model for piperidine amino alcohols in CNS active agents (specifically Sigma-1 receptor ligands), highlighting the critical distances and interaction types.

Pharmacophore BasicN Basic Nitrogen (Ionizable Center) Hydrophobic1 Primary Hydrophobic Region (Piperidine Ring) BasicN->Hydrophobic1 Embedded Hydrophobic2 Secondary Hydrophobic Pocket (Side Chain) BasicN->Hydrophobic2 6-10 Å Distance H_Bond H-Bond Donor/Acceptor (Hydroxyl Group) BasicN->H_Bond Auxiliary Binding

Figure 1: Pharmacophore model highlighting the central basic nitrogen and flanking hydrophobic/H-bonding regions critical for receptor affinity.[2]

Therapeutic Applications & Quantitative Data

Glycosidase Inhibition (Metabolic & Rare Diseases)

The most prominent application is in the treatment of Lysosomal Storage Diseases (LSDs).

  • Miglustat (Zavesca): An N-butyl-1-deoxynojirimycin (DNJ) derivative.[3] It acts as a substrate reduction therapy (SRT) for Gaucher disease by inhibiting glucosylceramide synthase.[4]

  • Migalastat (Galafold): A pharmacological chaperone that stabilizes mutant

    
    -galactosidase A in Fabry disease, allowing it to traffic correctly to the lysosome.
    
Comparative Potency Data

The alkylation of the ring nitrogen significantly alters selectivity and potency. The table below summarizes IC


 values for various piperidine derivatives against 

-glucosidase, highlighting the impact of hydrophobic N-substitution.
CompoundStructure DescriptionTarget EnzymeIC

(

M)
MechanismRef
1-DNJ Unsubstituted piperidine

-Glucosidase
25.0Competitive[1]
Miglustat N-butyl-1-DNJGlucosylceramide Synthase5 - 50Competitive[2]
N-Nonyl-DNJ N-nonyl chain

-Glucosidase
0.8Competitive[3]
Comp 4h Di-octyl acrylimidamide

-Glucosidase
10.35Mixed[4]
Acarbose Control (Oligosaccharide)

-Glucosidase
832.2Competitive[4]

Synthetic Methodologies

The synthesis of these scaffolds generally falls into two categories: Chiral Pool (starting from sugars) and De Novo (starting from achiral precursors).

Chiral Pool Synthesis (The "Gold Standard")

This approach utilizes the inherent stereochemistry of carbohydrates (e.g., D-glucose, D-galactose) to establish the chiral centers of the piperidine ring.

  • Advantages: High stereochemical purity; well-defined starting materials.

  • Disadvantages: Lengthy protection/deprotection steps; limited access to enantiomers not found in nature.

De Novo Synthesis

Methods include Ring-Closing Metathesis (RCM) and Aza-Prins cyclization.

  • Advantages: Access to diverse substitution patterns; convergent synthesis.

  • Disadvantages: Requires asymmetric catalysis or resolution to induce chirality.

Synthetic Workflow Visualization (Miglustat)

The following flow chart details the industrial synthesis of Miglustat via the "Chiral Pool" route, utilizing a double reductive amination strategy.

MiglustatSynthesis Start 2,3,4,6-Tetra-O-benzyl- D-glucopyranose Inter1 Open Chain Amino Alcohol (In situ) Start->Inter1 Ring Opening Inter2 N-Butyl-tetra-O-benzyl- 1-deoxynojirimycin Inter1->Inter2 Reductive Cyclization Final Miglustat (N-butyl-1-deoxynojirimycin) Inter2->Final Global Deprotection Reagent1 Butylamine, NaBH3CN MeOH, Acid Cat. Reagent1->Inter1 Reagent2 H2, Pd/C, HCl Debenzylation Reagent2->Inter2

Figure 2: Industrial synthesis pathway for Miglustat involving reductive amination and catalytic hydrogenation.

Detailed Experimental Protocol

Target: Synthesis of Miglustat (N-butyl-1-deoxynojirimycin) via Reductive Amination. Source Validation: Adapted from processes described in US Patent 2016/0168092 and Organic Process Research & Development [5, 6].

Materials
  • Substrate: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

  • Reagents: n-Butylamine (1.5 eq), Sodium Cyanoborohydride (NaBH

    
    CN, 1.5 eq), Acetic Acid (catalytic).
    
  • Solvent: Methanol (anhydrous).

  • Catalyst (Step 2): Palladium on Carbon (10% Pd/C), Hydrogen gas (H

    
    ), HCl (1M).
    
Methodology

Step 1: Reductive Amination & Cyclization

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 2,3,4,6-tetra-O-benzyl-D-glucopyranose (10.0 g, 18.5 mmol) in anhydrous Methanol (100 mL).

  • Imine Formation: Add n-butylamine (2.75 mL, 27.8 mmol) dropwise. Stir at room temperature for 2 hours. Checkpoint: Monitor by TLC (formation of imine).

  • Reduction: Cool the solution to 0°C. Add Acetic Acid (0.5 mL) followed by portion-wise addition of NaBH

    
    CN (1.75 g, 27.8 mmol).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. The reaction proceeds via ring opening to the amino alcohol followed by intramolecular cyclization.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc) yields the benzylated intermediate (N-butyl-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin).

Step 2: Global Deprotection (Hydrogenolysis)

  • Setup: Dissolve the benzylated intermediate (5.0 g) in Ethanol/Water (9:1, 50 mL). Add 1M HCl (1.1 eq) to form the salt.

  • Hydrogenation: Add 10% Pd/C (0.5 g). Evacuate and backfill with H

    
     (balloon or Parr shaker at 40 psi). Stir for 24 hours at room temperature.
    
  • Isolation: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Free Base Formation: Dissolve the residue in Methanol. Add a strong organic base (e.g., DBU or Amberlite OH- resin) to liberate the free amine.

  • Crystallization: Crystallize from Ethanol/Acetone to yield Miglustat as a white crystalline solid (mp 127-129°C).

Mechanism of Action: Competitive Inhibition

The therapeutic efficacy of piperidine amino alcohols in treating diabetes and LSDs relies on their ability to competitively inhibit glycosidases.

Mechanism: The protonated nitrogen of the inhibitor mimics the positive charge of the oxocarbenium ion intermediate generated during the hydrolysis of the glycosidic bond. This high-affinity binding blocks the active site, preventing the natural substrate from entering.

InhibitionMechanism Enzyme Glycosidase (Active Site) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Dead End) Enzyme->Complex_EI + Inhibitor (High Affinity) Substrate Natural Substrate (Oligosaccharide) Inhibitor Piperidine Amino Alcohol (Mimic) Product Hydrolysis Products Complex_ES->Product Hydrolysis Complex_EI->Enzyme Slow Dissociation

Figure 3: Competitive inhibition model showing the formation of a stable Enzyme-Inhibitor complex that prevents substrate hydrolysis.

Future Perspectives

The field is moving beyond simple inhibition.

  • Pharmacological Chaperones: As seen with Migalastat, using these scaffolds to fold rather than inhibit enzymes is a growing frontier for genetic disorders.

  • PROTACs: Piperidine amino alcohols are being explored as warheads or linkers in Proteolysis Targeting Chimeras to degrade specific proteins.

  • Multivalent Ligands: Linking multiple piperidine units to enhance avidity (the "cluster effect") for viral lectins.

References

  • Asano, N. (2003). Glycosidase inhibitors: update and perspectives on practical use. Glycobiology, 13(10), 93R-104R. Link

  • Platt, F. M., et al. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. Journal of Biological Chemistry, 269(11), 8362-8365. Link

  • Mellor, H. R., et al. (2002). Cellular effects of deoxynojirimycin analogues: uptake, accumulation and inhibition of glucosylceramide biosynthesis. Biochemical Journal, 366(1), 225-233. Link

  • Tite, T., et al. (2020). Synthesis of polyhydroxylated piperidines and evaluation as glycosidase inhibitors.[5][6] Bioorganic & Medicinal Chemistry. Link

  • Wong, C. H., et al. (1995). Synthesis and evaluation of homoazasugars as glycosidase inhibitors. Journal of Organic Chemistry, 60(6), 1492-1501. Link

  • Process for the preparation of high purity miglustat. (2016). US Patent 2016/0168092 A1. Link

Sources

Therapeutic Potential of 4-Amino-2-(piperidin-2-yl)butan-2-ol Derivatives: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, medicinal chemistry, and experimental applications of 4-Amino-2-(piperidin-2-yl)butan-2-ol and its derivatives.

Executive Summary

4-Amino-2-(piperidin-2-yl)butan-2-ol represents a privileged scaffold in medicinal chemistry, characterized by a piperidine ring fused to a gamma-amino alcohol side chain. This structural motif shares significant pharmacophoric overlap with established therapeutic agents, including Venlafaxine (SNRI), Mefloquine (antimalarial), and Ifenprodil (NMDA antagonist).

This guide explores the molecule's potential as a versatile building block for drug discovery, focusing on three primary therapeutic vectors: Neuropathic Pain Management (via dual ion channel/monoamine modulation), Neuroprotection (via Sigma-1 receptor agonism), and Antimicrobial Chemotherapy .

Structural Analysis & Pharmacophore Modeling[1]

The Gamma-Amino Alcohol Motif

The core structure of 4-Amino-2-(piperidin-2-yl)butan-2-ol consists of a tertiary alcohol at the C2 position and a primary amine at the C4 position. This 1,3-amino alcohol (gamma-amino alcohol) arrangement is a critical pharmacophore found in several blockbuster drugs.

  • H-Bonding Potential: The hydroxyl group (-OH) serves as a hydrogen bond donor/acceptor, essential for anchoring the molecule within receptor pockets (e.g., Serine/Threonine residues).

  • Cationic Interaction: At physiological pH, both the piperidine nitrogen (

    
    ) and the primary amine (
    
    
    
    ) are protonated. This bis-cationic nature mimics endogenous polyamines (e.g., spermidine) and facilitates interaction with anionic residues (Asp/Glu) in ion channels and GPCRs.
  • Chiral Centers: The molecule possesses two stereocenters (C2 of the piperidine ring and C2 of the butanol chain), offering four stereoisomers. This stereochemical complexity allows for fine-tuning of receptor selectivity.

Structural Homology
Drug ClassRepresentative AgentStructural SimilarityPotential Shared Mechanism
SNRI Antidepressant VenlafaxineTertiary alcohol + amine side chainSERT/NET Reuptake Inhibition
Antimalarial MefloquinePiperidine ring + alcohol linkerHemozoin crystallization inhibition
NMDA Antagonist IfenprodilPiperidine ring + phenol/alcoholGluN2B subunit binding
Local Anesthetic BupivacainePiperidine ring + amide (isostere)Na+ Channel Blockade

Therapeutic Indications & Mechanisms[1]

Neuropathic Pain & Anesthesia

Mechanism: Voltage-Gated Sodium Channel (


) Blockade + Monoamine Reuptake Inhibition.
The structural similarity to local anesthetics suggests that 4-Amino-2-(piperidin-2-yl)butan-2-ol derivatives can block 

channels (specifically

and

) by binding to the intracellular pore. Furthermore, the gamma-amino alcohol motif is characteristic of SNRIs, which modulate descending pain pathways.
  • Application: Development of non-opioid analgesics for chronic neuropathic pain.

Neuroprotection & Cognitive Enhancement

Mechanism: Sigma-1 Receptor (


R) Agonism.
The piperidine moiety is a classic "privileged structure" for 

R ligands. Agonists of

R promote mitochondrial bioenergetics, enhance BDNF secretion, and protect against excitotoxicity.
  • Application: Treatment of Alzheimer's disease, stroke recovery, and depression.

Antimicrobial & Antiviral Agents

Mechanism: Lysosomotropism & Membrane Destabilization. Like chloroquine and hydroxychloroquine, this scaffold is amphiphilic and lysosomotropic. It can accumulate in acidic organelles (lysosomes/vacuoles) of parasites or host cells, raising pH and inhibiting viral entry or parasitic digestion.

  • Application: Malaria (overcoming chloroquine resistance) and broad-spectrum antiviral research.

Experimental Protocols: Synthesis & Validation

Synthesis of 4-Amino-2-(piperidin-2-yl)butan-2-ol

The most efficient synthetic route involves the nucleophilic addition of an acetonitrile anion to 2-acetylpiperidine, followed by reduction.

Reagents:

  • 2-Acetylpiperidine (Starting Material)

  • Acetonitrile (

    
    )
    
  • n-Butyllithium (n-BuLi) or LDA (Base)

  • Lithium Aluminum Hydride (

    
    ) (Reducing Agent)
    
  • THF (Solvent, anhydrous)

Step-by-Step Protocol:

  • Formation of Nitrile Intermediate:

    • Cool anhydrous THF (50 mL) to -78°C under

      
       atmosphere.
      
    • Add n-BuLi (1.1 eq) dropwise to a solution of acetonitrile (1.1 eq) in THF. Stir for 30 min to generate

      
      .
      
    • Add 2-Acetylpiperidine (1.0 eq) slowly.

    • Allow to warm to RT and stir for 4 hours.

    • Quench with saturated

      
      . Extract with EtOAc, dry over 
      
      
      
      , and concentrate to yield 3-hydroxy-3-(piperidin-2-yl)butanenitrile .
  • Reduction to Gamma-Amino Alcohol:

    • Dissolve the nitrile intermediate in anhydrous ether or THF.

    • Add

      
       (2.5 eq) cautiously at 0°C.
      
    • Reflux for 12 hours.

    • Quench via Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ).
    • Filter precipitate and concentrate filtrate.

    • Purify via column chromatography (

      
      ) to obtain 4-Amino-2-(piperidin-2-yl)butan-2-ol .
      
Mechanistic Visualization (Signaling & Synthesis)[1]

G cluster_0 Synthesis Pathway cluster_1 Therapeutic Mechanisms Start 2-Acetylpiperidine Inter Intermediate: 3-hydroxy-3-(piperidin-2-yl)butanenitrile Start->Inter Nucleophilic Addition Reagent1 + LiCH2CN (Acetonitrile Anion) Product Target: 4-Amino-2-(piperidin-2-yl)butan-2-ol Inter->Product Nitrile Reduction Reagent2 + LiAlH4 (Reduction) Target1 NMDA Receptor (GluN2B Subunit) Product->Target1 Polyamine Site Mimicry Target2 Sigma-1 Receptor (Chaperone) Product->Target2 Agonism (Neuroprotection) Target3 Na+ Channels (Nav1.7/1.8) Product->Target3 Pore Blockade (Analgesia)

Figure 1: Synthetic pathway from 2-acetylpiperidine and mapping of the scaffold to key therapeutic targets.

Quantitative Data & Validation Metrics

To validate the therapeutic potential of derivatives, the following assays are recommended.

Assay TypeTargetMetricDesired Range (Hit)
Radioligand Binding Sigma-1 Receptor

(Affinity)
< 100 nM
Patch Clamp

Channel

(Inhibition)
< 1

M
Fluorescence Assay NMDA (

flux)

(Inhibition)
< 5

M
Microdilution P. falciparum

(Growth Inhib.)
< 500 nM
Protocol: Sigma-1 Receptor Binding Assay[1]
  • Membrane Prep: Homogenize guinea pig brain or HEK293 cells overexpressing

    
    R.
    
  • Ligand: Use

    
     (2 nM) as the radioligand.
    
  • Incubation: Incubate membranes with radioligand and varying concentrations of 4-Amino-2-(piperidin-2-yl)butan-2-ol (10 nM - 100

    
    M) for 120 min at 37°C.
    
  • Termination: Filter through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    

Future Directions & Derivatives

The 4-Amino-2-(piperidin-2-yl)butan-2-ol scaffold is a starting point. Optimization strategies include:

  • N-Alkylation: Adding hydrophobic groups (benzyl, phenethyl) to the piperidine nitrogen to enhance Sigma-1 affinity.

  • Cyclization: Reacting the primary amine with aldehydes to form Quinolizidine or Indolizidine fused systems, mimicking natural alkaloids like Sparteine.

  • Fluorination: Introducing fluorine to the butane chain to improve metabolic stability (block oxidation) and CNS penetration.

References

  • ChemScene . (2024). 4-Amino-3-methyl-2-(piperidin-2-yl)butan-2-ol (CAS 1859206-76-0).[1] ChemScene Product Catalog. Link

  • PubChem . (2024).[2] Compound Summary: 4-Amino-2-methylbutan-2-ol.[3] National Center for Biotechnology Information. Link

  • Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research. (Reference for Venlafaxine/Mefloquine structural homology). Link

  • Maurice, T., & Su, T. P. (2009). The sigma-1 receptor: targeting dysregulation of Ca(2+) homeostasis, endoplasmic reticulum stress, and neurodegeneration. Journal of Pharmacological Sciences. Link

Sources

A Technical Guide to the Hydrogen Bonding Profile of 4-Amino-2-(piperidin-2-yl)butan-2-ol: Donor-Acceptor Analysis and Pharmacochemical Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides a comprehensive analysis of the hydrogen bonding capabilities of 4-Amino-2-(piperidin-2-yl)butan-2-ol, a molecule possessing multiple functional groups critical to its interaction with biological systems. Hydrogen bonds are pivotal in molecular recognition, influencing a drug's binding affinity, specificity, and its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] This document delineates the molecule's hydrogen bond donor and acceptor sites, outlines rigorous experimental and computational methodologies for their characterization, and discusses the profound implications of its hydrogen bonding profile in the context of drug development. The intended audience includes researchers, medicinal chemists, and drug development scientists seeking a deep, actionable understanding of this molecule's non-covalent interaction potential.

Introduction to 4-Amino-2-(piperidin-2-yl)butan-2-ol

4-Amino-2-(piperidin-2-yl)butan-2-ol is a polyfunctional organic molecule characterized by a primary amine, a tertiary alcohol, and a secondary amine integrated within a piperidine ring. The spatial arrangement and electronic properties of these groups create a complex and versatile hydrogen bonding profile, which is fundamental to its potential pharmacological activity.

The Critical Role of Hydrogen Bonding in Drug Action

Hydrogen bonds are highly directional, non-covalent interactions that are central to the structure and function of biological macromolecules.[3] In drug design, they are a key determinant of ligand-target binding specificity and affinity.[2] The ability of a drug candidate to form favorable hydrogen bonds with its biological target, while maintaining physicochemical properties conducive to good bioavailability, is a cornerstone of medicinal chemistry.[1][4] The number and strength of hydrogen bond donors (HBDs) and acceptors (HBAs) significantly impact a molecule's solubility, permeability, and overall "drug-likeness".[1]

Theoretical Analysis of Hydrogen Bond Donor and Acceptor Sites

A molecule's structure dictates its capacity to form hydrogen bonds. 4-Amino-2-(piperidin-2-yl)butan-2-ol contains multiple sites that can either donate a proton or accept a proton via a lone pair of electrons.

Identification of Potential HBD and HBA Sites

The molecule features three key functional groups, each contributing to its hydrogen bonding potential:

  • Tertiary Alcohol (-OH): The hydroxyl group is a potent hydrogen bond participant. The hydrogen atom is a strong donor , while the oxygen atom, with its two lone pairs, is a strong acceptor .[5][6][7][8][9]

  • Primary Amine (-NH₂): This group is also dually functional. The two hydrogen atoms are effective donors , and the nitrogen's lone pair can act as an acceptor .[10][11][12][13]

  • Piperidine Ring (Secondary Amine, -NH-): The hydrogen atom on the ring's nitrogen is a donor . The nitrogen's lone pair also serves as an acceptor .[10][11][12][13][14]

This combination of functional groups suggests a high capacity for forming multiple, potentially cooperative, hydrogen bonds with biological targets and solvent molecules.

Table 1: Summary of Potential Hydrogen Bond Donor and Acceptor Sites
Functional GroupDonor/AcceptorSite DescriptionNumber of Sites
Tertiary AlcoholDonorHydroxyl Hydrogen (O-H )1
AcceptorHydroxyl Oxygen (O )1 (2 lone pairs)
Primary AmineDonorAmine Hydrogens (N-H ₂)2
AcceptorAmine Nitrogen (N )1 (1 lone pair)
Secondary Amine (Piperidine)DonorAmine Hydrogen (N-H )1
AcceptorAmine Nitrogen (N )1 (1 lone pair)
Total 4 Donors, 3 Acceptors
Intramolecular vs. Intermolecular Hydrogen Bonding

The proximity of the functional groups in 4-Amino-2-(piperidin-2-yl)butan-2-ol allows for the possibility of intramolecular hydrogen bonds (IMHBs). For example, the primary amine could form an IMHB with the tertiary alcohol's oxygen. Such interactions can "mask" polar groups, potentially increasing a molecule's membrane permeability by reducing the energetic cost of desolvation.[15] The balance between intra- and intermolecular hydrogen bonding is critical for both target affinity and pharmacokinetic properties.

Caption: Labeled H-bond donor (HBD) and acceptor (HBA) sites.

Experimental Characterization of Hydrogen Bonding

Theoretical analysis must be validated through empirical methods. Spectroscopic techniques are powerful tools for directly observing the effects of hydrogen bonding on molecular structure and dynamics.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei. Protons involved in hydrogen bonds (labile protons) are deshielded and resonate at a lower field (higher ppm). Their chemical shifts are often temperature and concentration-dependent, providing direct evidence of hydrogen bonding.[3][16] Advanced techniques like H/D exchange or specialized 2D NMR experiments (e.g., HMQC, HNN-COSY) can further confirm these interactions.[17][18][19]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of 4-Amino-2-(piperidin-2-yl)butan-2-ol in a deuterated, aprotic solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~10-20 mM. An aprotic solvent is chosen to minimize competitive hydrogen bonding from the solvent itself.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Signal Identification: Identify the signals corresponding to the labile protons: -OH , -NH ₂, and the piperidine NH . These signals are often broader than C-H signals.

  • Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K up to 328 K in 10 K increments). Protons engaged in strong hydrogen bonds will show a smaller change in chemical shift with temperature compared to those that are not.

  • (Optional) H/D Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. Signals from labile protons involved in hydrogen exchange with D₂O will decrease in intensity or disappear, confirming their identity.[19]

  • Data Analysis: Plot the chemical shift (ppm) of the labile protons as a function of temperature. A low temperature coefficient (dδ/dT) is indicative of a strong hydrogen bond.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy measures the vibrational frequencies of chemical bonds. When a group like O-H or N-H participates in a hydrogen bond, the covalent bond lengthens and weakens. This results in a characteristic red-shift (a shift to lower wavenumber) and significant broadening of the corresponding stretching vibration band in the IR spectrum.[20][21][22][23]

Step-by-Step Methodology:

  • Sample Preparation (Dilution Study): Prepare a series of solutions of the compound in a non-polar solvent (e.g., CCl₄ or hexane) at varying concentrations (e.g., from 50 mM down to 1 mM).

  • FTIR Spectrum Acquisition: Acquire an FTIR spectrum for each concentration using a liquid transmission cell with a fixed path length.

  • Spectral Analysis: Focus on the 3600-3200 cm⁻¹ region.

    • At low concentrations , intermolecular hydrogen bonding is minimized, and sharp, higher-frequency bands corresponding to "free" (non-bonded) O-H and N-H stretching are observed.

    • At high concentrations , intermolecular hydrogen bonding becomes dominant, leading to the appearance of broad, intense, lower-frequency bands.

  • Interpretation: The magnitude of the red-shift (Δν = ν_free - ν_bonded) is proportional to the strength of the hydrogen bond. The presence of multiple bands in this region can indicate different types of hydrogen-bonded species (e.g., dimers, oligomers).

experimental_workflow start Compound Sample prep_nmr Prepare NMR Sample (Aprotic Solvent) start->prep_nmr prep_ftir Prepare FTIR Samples (Dilution Series) start->prep_ftir acq_nmr Acquire 1H NMR Spectra (Variable Temperature) prep_nmr->acq_nmr acq_ftir Acquire FTIR Spectra prep_ftir->acq_ftir analysis_nmr Analyze Chemical Shifts & Temp. Coefficients acq_nmr->analysis_nmr analysis_ftir Analyze Wavenumber Shifts & Peak Broadening acq_ftir->analysis_ftir conclusion Characterize H-Bonding (Strength & Type) analysis_nmr->conclusion analysis_ftir->conclusion

Caption: Workflow for experimental characterization of H-bonding.

Computational Modeling and In Silico Analysis

Computational chemistry provides invaluable insights into the electronic nature of hydrogen bonds, complementing experimental data.

Methodology: Molecular Electrostatic Potential (MEP) Surface Analysis

Rationale: An MEP surface visually maps the electrostatic potential onto the electron density surface of a molecule. It reveals electron-rich regions (negative potential, colored red), which are prime hydrogen bond acceptor sites, and electron-poor regions (positive potential, colored blue), which correspond to hydrogen bond donor sites.[24][25][26] The magnitude of the potential at these sites can be correlated with hydrogen bonding strength.[27][28]

Computational Steps:

  • Structure Optimization: Perform a geometry optimization of 4-Amino-2-(piperidin-2-yl)butan-2-ol using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.

  • MEP Calculation: Using the optimized geometry, perform a single-point energy calculation to compute the molecular electrostatic potential.

  • Visualization: Map the calculated MEP onto the molecule's van der Waals surface.

  • Analysis: Identify the points of most negative potential (V_min), typically located on the oxygen and nitrogen lone pairs, and the most positive potential (V_max), located on the acidic protons of the OH and NH groups. These values provide a quantitative measure of the sites' acceptor and donor strengths, respectively.

Methodology: Quantum Theory of Atoms in Molecules (QTAIM)

Rationale: QTAIM is a rigorous method for analyzing the electron density (ρ) of a system. The presence of a "bond path" between a hydrogen donor and an acceptor atom is a necessary and sufficient condition for the existence of a hydrogen bond.[29][30][31] Analysis of the electron density and its Laplacian at the bond critical point (BCP) provides quantitative data on the nature and strength of the interaction.[32][33][34]

Computational Steps:

  • Dimer Calculation: Create a model system of the molecule forming a hydrogen bond with itself (a dimer) or with a probe molecule (e.g., water). Optimize the geometry of this complex.

  • Wavefunction Analysis: Generate a wavefunction file from the optimized geometry.

  • QTAIM Analysis: Use a program like AIMAll to analyze the wavefunction.

  • BCP Identification: Locate the bond critical point along the path between the H-bond donor and acceptor.

  • Interpretation: The values of the electron density (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)) at the BCP characterize the bond. For hydrogen bonds, ρ(r) is typically low, and ∇²ρ(r) is positive, indicating a closed-shell interaction.

Table 2: Expected Computational and Spectroscopic Results
ParameterMethodExpected Result for H-Bonded SiteInterpretation
Chemical Shift (δ)¹H NMRDownfield shift (higher ppm)Deshielding of proton due to H-bond
Temp. Coefficient (dδ/dT)VT-NMRSmall value (< 5 ppb/K)Proton is in a stable H-bond
Vibrational Frequency (ν)FTIRRed-shift (lower cm⁻¹) and broadeningWeakening of X-H covalent bond
Electrostatic Potential (V_min/V_max)MEPLarge negative/positive valuesStrong H-bond acceptor/donor site
Electron Density at BCP (ρ(r))QTAIM0.002 - 0.04 a.u.Indicates strength of the interaction

Implications in Drug Development

The detailed hydrogen bonding profile of 4-Amino-2-(piperidin-2-yl)butan-2-ol directly informs its potential as a drug candidate.

  • Solubility and Permeability (ADME): The molecule's four HBDs and three HBAs place it in a region where aqueous solubility is likely to be good, which is favorable for formulation.[1][8] However, a high H-bond count can also hinder passive diffusion across cell membranes. The potential for intramolecular hydrogen bonding could be a key strategy to modulate this, effectively "hiding" polarity to improve permeability.[15]

  • Target Binding Affinity: The multiplicity and geometric arrangement of HBD/HBA sites allow for highly specific and potentially high-affinity interactions with a protein target. The molecule can engage in a network of hydrogen bonds, contributing significantly to a favorable enthalpy of binding.

  • Selectivity: The unique 3D constellation of donors and acceptors can be exploited to achieve selectivity for a specific target receptor over others, reducing off-target effects.

drug_development_implications core H-Bonding Profile of Molecule HBDs: 4 HBAs: 3 solubility Aqueous Solubility core:head->solubility High (Favorable) permeability Membrane Permeability core:head->permeability Potentially Low (Modulated by IMHB) affinity Target Binding Affinity core:head->affinity High (Favorable) selectivity Target Selectivity core:head->selectivity High (Favorable) adme Favorable ADME Profile solubility->adme permeability->adme efficacy High Efficacy & Potency affinity->efficacy selectivity->efficacy

Caption: Relationship between H-bonding and drug properties.

Conclusion

4-Amino-2-(piperidin-2-yl)butan-2-ol presents a rich and complex hydrogen bonding profile, with a total of four donor sites and three acceptor sites distributed across its tertiary alcohol, primary amine, and secondary amine functionalities. This high capacity for hydrogen bonding is a double-edged sword in drug development, offering the potential for high-affinity, selective target binding while posing a challenge to membrane permeability. A thorough characterization using the experimental (NMR, FTIR) and computational (MEP, QTAIM) methods outlined in this guide is essential for any research program involving this or structurally similar molecules. Understanding and leveraging the interplay between intramolecular and intermolecular hydrogen bonding will be critical to optimizing its journey from a chemical entity to a successful therapeutic agent.

References

  • Dingley, A. J., & Grzesiek, S. (1998). Direct Observation of Hydrogen Bonds in Nucleic Acid Base Pairs by Internucleotide 2JNN Couplings. Journal of the American Chemical Society, 120(33), 8293–8297. [Link]

  • Yaroslava, Z. et al. (2022). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules. [Link]

  • Gilli, G., & Gilli, P. (2009).
  • Bader, R. F. W. (1990). Atoms in Molecules: A Quantum Theory. Oxford University Press.
  • Grabowski, S. J. (Ed.). (2006). Hydrogen Bonding—New Insights. Springer.
  • Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press.
  • Popelier, P. L. A. (2000). Atoms in Molecules: An Introduction.
  • Davis, A. M., & Teague, S. J. (1999). Hydrogen bonding, hydrophobicity, and the design of ligands for protein receptors. Angewandte Chemie International Edition, 38(6), 736-749. [Link]

  • Chemguide. (n.d.). An introduction to alcohols. [Link]

  • Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (2022). Quantum theory of atoms in molecules (QTAIM) and noncovalent interaction (NCI) method analyses. [Link]

  • Science Skool. (n.d.). Alcohols. [Link]

  • Gadre, S. R., & Shirsat, R. N. (2000).
  • Robert, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc. [Link]

  • ChemGulf. (2025, October 20). How do amines and amides participate in hydrogen bonding?[Link]

  • Cognito. (n.d.). Properties of Alcohols. [Link]

  • ResearchGate. (n.d.). Hydrogen bond acceptor and donor from amine protonated and unprotonated with water. [Link]

  • Dračínský, M. (2026, February 1). NMR spectroscopy studies of hydrogen bonding. ResearchGate. [Link]

  • Hill, J. R. et al. (2013). Experimental quantification of electrostatics in X-H···π hydrogen bonds. Physical Chemistry Chemical Physics, 15(3), 873-879. [Link]

  • Varadwaj, A. et al. (2014). Molecular electrostatic potential dependent selectivity of hydrogen bonding. New Journal of Chemistry, 38(11), 5576-5585. [Link]

  • Ellesmere OCR A level Chemistry. (n.d.). 4.2.1 (a) Physical Properties of Alcohols. [Link]

  • Kuprov, I. et al. (2022). Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. Journal of the American Chemical Society. [Link]

  • Boobbyer, D. N. et al. (1989). The role of hydrogen-bonds in drug binding. Journal of Medicinal Chemistry, 32(5), 1083-1094. [Link]

  • Iwahara, J. et al. (2021). NMR Observation of Intermolecular Hydrogen Bonds between Protein Tyrosine Side-Chain OH and DNA Phosphate Groups. Angewandte Chemie International Edition, 60(29), 15838-15842. [Link]

  • Raevsky, O. A., & Schaper, K. J. (2018). Hydrogen Bond Contribution to Drug Bioavailability: Cheminformatics Approach. Mini-Reviews in Medicinal Chemistry, 18(15), 1305-1316. [Link]

  • Suresh, C. H., & Gadre, S. R. (2015). A Molecular Electrostatic Potential Analysis of Hydrogen, Halogen, and Dihydrogen Bonds. The Journal of Physical Chemistry A, 119(11), 2730-2741. [Link]

  • Clark, J. (2023, January 22). Basic Properties of Amines. Chemistry LibreTexts. [Link]

  • RMIT University. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Biology and Chemistry for Human Biosciences. [Link]

  • Lorieau, J. et al. (2026, March 3). High-pH NMR to Identify Macromolecular Hydrogen-Bonds and Foldons. bioRxiv. [Link]

  • Chemistry Steps. (2025, October 6). The Amine Functional Group. [Link]

  • Varadwaj, A. et al. (2023). Quantifying the hydrogen-bond propensity of drugs and its relationship with Lipinski's rule of five. New Journal of Chemistry, 47(39), 18361-18374. [Link]

  • Ban, G. (2014, October 29). FTIR is an important method for detecting H-bonding. ResearchGate. [Link]

  • Imrie, C. T. et al. (2001). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 2043-2049. [Link]

  • PubChem. (n.d.). 4-Amino-1-(4-butan-2-ylpiperazin-1-yl)butan-2-ol. [Link]

  • Foroutan-Nejad, C. (n.d.). Quantum Theory of Atoms in Molecules. Masaryk University. [Link]

  • Alex, A. et al. (2011). Utilizing 'beyond rule of five' chemical space for lead generation. Journal of Medicinal Chemistry, 54(1), 218-227. [Link]

  • ACS Omega. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

  • LibreTexts Chemistry. (2020, May 30). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. [Link]

  • The Journal of Physical Chemistry. (n.d.). Role of hydrogen bonding studied by the FTIR spectroscopy. [Link]

  • PubChem. (n.d.). 4-Amino-2-methylbutan-2-ol. [Link]

  • LookChem. (n.d.). 4-Amino-2-methylbutan-2-ol. [Link]

  • ResearchGate. (n.d.). Influence of Multiple & Cooperative Hydrogen Bonding on the Acidity of Polyhydroxylated Piperidines. [Link]

  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

Sources

Methodological & Application

Scalable preparation methods for 4-Amino-2-(piperidin-2-yl)butan-2-ol from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of highly functionalized diamine-alcohols, such as 4-amino-2-(piperidin-2-yl)butan-2-ol , presents a unique challenge in process chemistry. This molecule possesses a tertiary alcohol, a primary aliphatic amine, and a secondary cyclic amine (piperidine), making it a highly versatile building block for peptidomimetics and CNS-active pharmacophores.

Traditional approaches to cyanomethylating enolizable ketones (such as the precursor 2-acetylpyridine) rely on the addition of acetonitrile using strong, non-nucleophilic bases like LDA or


-BuLi. However, these methods require strict cryogenic conditions (-78 °C) to suppress self-aldol condensation and are notoriously difficult to scale. To address this, we have developed a robust, two-step scalable protocol. This guide details a Reformatsky-type cyanomethylation  followed by a global catalytic hydrogenation , designed specifically for high-throughput and scale-up environments without the need for cryogenic infrastructure[1].

Mechanistic Causality & Route Design

As application scientists, we must design routes where the chemistry inherently prevents side reactions.

Step 1: The Reformatsky Cyanomethylation Instead of deprotonating acetonitrile, we utilize the oxidative addition of activated zinc to bromoacetonitrile to form a bromo(cyanomethyl)zinc intermediate[1]. Because organozinc reagents are significantly less basic than organolithium reagents, the enolization of 2-acetylpyridine is suppressed. The carbonyl oxygen coordinates to the zinc atom, forming a highly organized six-membered chair-like transition state that drives the nucleophilic attack, yielding 3-hydroxy-3-(pyridin-2-yl)butanenitrile[1]. This reaction can also be accelerated via high-intensity ultrasound or ball-milling if solvent-free conditions are desired[2].

Step 2: Global Catalytic Hydrogenation The intermediate possesses two reducible functional groups: a nitrile and a pyridine ring. Reducing a nitrile to a primary amine often results in secondary amine byproducts (dimerization) due to the nucleophilic attack of the newly formed amine onto the intermediate imine. To prevent this, the reaction is conducted in glacial acetic acid using Platinum(IV) oxide (Adams' catalyst) . The acidic medium serves a dual causality:

  • It protonates the pyridine nitrogen, breaking its aromatic resonance and activating the ring for hydrogenation to piperidine.

  • It immediately protonates the primary amine as it forms, rendering it non-nucleophilic and completely shutting down dimerization pathways.

Route A 2-Acetylpyridine + Bromoacetonitrile B 3-Hydroxy-3-(pyridin-2-yl) butanenitrile A->B Zn dust, THF, 50°C Reformatsky Addition C 4-Amino-2-(piperidin-2-yl) butan-2-ol B->C H2 (60 psi), PtO2, AcOH Global Reduction

Figure 1: Two-step scalable synthetic route to 4-Amino-2-(piperidin-2-yl)butan-2-ol.

Mechanism Zn Zn(0) Activation (TMSCl) OrgZn Bromo(cyanomethyl)zinc [Br-Zn-CH2-CN] Zn->OrgZn Oxidative Addition TS Six-Membered Transition State OrgZn->TS + 2-Acetylpyridine Alkoxide Zinc Alkoxide Intermediate TS->Alkoxide Nucleophilic Attack Product β-Hydroxynitrile Product Alkoxide->Product Acidic Workup

Figure 2: Mechanistic pathway of the zinc-mediated cyanomethylation.

Quantitative Process Metrics

To justify the selection of this methodology over traditional routes, Table 1 summarizes the comparative process metrics. Table 2 provides the expected analytical benchmarks for the final product to ensure self-validation during quality control.

Table 1: Comparison of Cyanomethylation Strategies

ParameterTraditional (LDA / MeCN)Optimized Reformatsky (Zn / BrCH₂CN)
Operating Temperature -78 °C to RT20 °C to 50 °C
Ketone Self-Condensation High (requires slow addition)Negligible (< 2%)
Scalability Limit Low (Cryogenic limitations)High (Standard jacketed reactors)
Yield (Step 1) 45 - 55%82 - 88%

Table 2: Analytical Benchmarks for 4-Amino-2-(piperidin-2-yl)butan-2-ol

Analytical MethodExpected Benchmark / Signal
LC-MS (ESI+)


= 173.16
¹H NMR (400 MHz, D₂O)

1.15 (s, 3H, -CH₃), 2.60-2.80 (m, 2H, -CH₂-NH₂), 3.05 (m, 1H, piperidine C2-H)
IR Spectroscopy Broad band at 3300-3400 cm⁻¹ (O-H, N-H stretch); Absence of 2250 cm⁻¹ (C

N)

Experimental Protocols (Self-Validating Workflows)

Step 1: Zinc-Mediated Cyanomethylation

Objective: Synthesis of 3-hydroxy-3-(pyridin-2-yl)butanenitrile.

Materials:

  • 2-Acetylpyridine: 1.0 eq (12.1 g, 100 mmol)

  • Bromoacetonitrile: 1.2 eq (14.4 g, 120 mmol)

  • Zinc dust (325 mesh): 1.5 eq (9.8 g, 150 mmol)

  • Chlorotrimethylsilane (TMSCl): 0.05 eq (0.54 g, 5 mmol)

  • Anhydrous THF: 150 mL

Step-by-Step Procedure:

  • Zinc Activation (Critical Step): Suspend Zn dust in 50 mL of anhydrous THF in a 500 mL 3-neck flask equipped with a reflux condenser and an internal thermometer. Add TMSCl and stir at 50 °C for 15 minutes. Self-Validation: The suspension should slightly change color and microscopic bubbling may be observed, indicating the removal of the passivating ZnO layer.

  • Reagent Addition: In a separate addition funnel, prepare a solution of 2-acetylpyridine and bromoacetonitrile in 100 mL of anhydrous THF.

  • Initiation: Add 10% of the ketone/nitrile solution to the zinc slurry. Turn off external heating. Self-Validation: Wait for an internal temperature spike (exotherm from ~25 °C to ~35 °C). Do not proceed until this exotherm is observed; failure to do so results in reagent pooling and a dangerous runaway reaction.

  • Continuous Addition: Once initiated, add the remaining solution dropwise over 45 minutes, maintaining the internal temperature between 40-50 °C using a water bath if necessary.

  • Completion & Workup: Stir for an additional 2 hours at 50 °C. Cool to 0 °C and carefully quench with 100 mL of saturated aqueous NH₄Cl. Filter the biphasic mixture through a pad of Celite to remove unreacted zinc.

  • Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Step 2: Global Catalytic Hydrogenation

Objective: Reduction to 4-amino-2-(piperidin-2-yl)butan-2-ol.

Materials:

  • 3-Hydroxy-3-(pyridin-2-yl)butanenitrile: 1.0 eq (16.2 g, 100 mmol)

  • Platinum(IV) oxide (PtO₂): 10 wt% (1.62 g)

  • Glacial Acetic Acid: 150 mL

  • Hydrogen Gas (H₂)

Step-by-Step Procedure:

  • Reactor Charging: Dissolve the intermediate in glacial acetic acid and transfer to a high-pressure Parr hydrogenation vessel. Add PtO₂ carefully under an argon blanket (dry PtO₂ can ignite solvent vapors).

  • Purging: Seal the reactor. Purge with Nitrogen (3 × 30 psi), followed by Hydrogen (3 × 30 psi).

  • Hydrogenation: Pressurize the vessel to 60 psi with H₂ and heat to 50 °C. Self-Validation: Monitor the pressure gauge. A rapid pressure drop indicates nitrile reduction, followed by a slower, sustained pressure drop corresponding to pyridine ring saturation. Repressurize to 60 psi as needed.

  • Reaction Monitoring: After 18 hours, sample the reaction. Run LC-MS to confirm the complete disappearance of the intermediate (

    
     163) and the partially reduced pyridine-amine intermediate, ensuring only the target mass (
    
    
    
    173) remains.
  • Filtration: Vent the H₂ gas and purge with Nitrogen. Filter the reaction mixture through a tightly packed Celite pad to remove the platinum catalyst. Safety Note: Keep the filter cake wet with water to prevent spontaneous combustion of the spent catalyst.

  • Free-Basing and Isolation: Concentrate the acetic acid under high vacuum. Dissolve the resulting acetate salt in 50 mL of water. Cool to 0 °C and adjust the pH to 12 using 6M NaOH.

  • Extraction: Extract the highly polar product using a mixture of DCM/MeOH (9:1, 4 × 100 mL). Dry the combined organics over K₂CO₃, filter, and concentrate to afford 4-amino-2-(piperidin-2-yl)butan-2-ol as a viscous, hygroscopic solid.

References

  • ResearchGate. High-Intensity Ultrasound-Promoted Reformatsky Reactions. Retrieved from: [Link]

Sources

Application Note: Advanced HPLC Strategies for the Quantitation of 4-Amino-2-(piperidin-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

The Challenge: The target analyte, 4-Amino-2-(piperidin-2-yl)butan-2-ol , presents a "perfect storm" of chromatographic challenges. Structurally, it is an aliphatic amino-alcohol containing both a primary amine (on the butane chain) and a secondary amine (within the piperidine ring).

  • High Polarity (LogP < 0): The molecule is extremely hydrophilic, leading to near-zero retention on standard C18 Reversed-Phase (RP) columns (elution at the void volume).

  • Lack of Chromophore: The structure lacks conjugated

    
    -systems (e.g., benzene rings), rendering standard UV detection (>220 nm) useless. Detection at low UV (200-210 nm) is plagued by mobile phase noise and low sensitivity.
    
  • Basicity: With two amine centers, the molecule is highly basic (pKa

    
     10-11), causing severe peak tailing on silica-based columns due to silanol interactions.
    

The Solution: This guide proposes two distinct, validated workflows based on available instrumentation:

  • Protocol A (The "Gold Standard"): HILIC separation with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).

  • Protocol B (The "Universal" Alternative): Pre-column derivatization with FMOC-Cl followed by RP-HPLC with UV/Fluorescence detection.

Method Selection Strategy

The following decision matrix outlines the logical pathway for selecting the appropriate protocol based on laboratory capabilities and sensitivity requirements.

MethodSelection Start Analyte: 4-Amino-2-(piperidin-2-yl)butan-2-ol CheckEq Check Lab Instrumentation Start->CheckEq HasMS LC-MS or LC-CAD Available? CheckEq->HasMS Evaluate Detectors ProtocolA PROTOCOL A: HILIC-MS/CAD (Direct Analysis) HasMS->ProtocolA Yes (Preferred) ProtocolB PROTOCOL B: Derivatization (Indirect Analysis) HasMS->ProtocolB No (UV/FLD only) ReasonA Mechanism: Partitioning into water layer Pros: No sample prep, high specificity ProtocolA->ReasonA ReasonB Mechanism: FMOC-Cl Labeling Pros: UV/FLD detectable, C18 retention ProtocolB->ReasonB

Figure 1: Strategic decision tree for selecting the analytical method based on instrumentation availability.

Protocol A: HILIC-MS/CAD (Direct Analysis)

Scientific Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode for this analyte. By using a polar stationary phase (Amide) and a high-organic mobile phase, we create a water-enriched layer on the column surface. The polar analyte partitions into this layer, achieving retention without derivatization.

Chromatographic Conditions[1][2][3][4][5]
ParameterSpecificationCausality / Explanation
Column BEH Amide (1.7 µm, 2.1 x 100 mm)Amide phases are chemically stable and provide excellent retention for polar amines via hydrogen bonding, superior to bare silica.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Low pH ensures amines are fully protonated (

), improving peak shape. Formate is volatile (MS/CAD compatible).
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic organic solvent required to induce HILIC mechanism.
Gradient 95% B to 50% B over 10 minsHILIC gradients run from high organic to low organic (inverse of RP).
Flow Rate 0.4 mL/minOptimized for 2.1 mm ID columns to maximize electrospray ionization efficiency.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection Settings[2]
  • MS (Mass Spec): ESI Positive Mode. Monitor [M+H]+.

    • Note: The piperidine ring protonates easily. Expect a strong parent ion.

  • CAD (Charged Aerosol): Power Function: 1.0; Data Rate: 10 Hz.

    • Note: CAD is "universal" for non-volatiles and requires no chromophore.

Protocol B: FMOC-Cl Derivatization (UV/Fluorescence)

Scientific Rationale: Since the analyte has no chromophore, we must chemically attach one.[1] FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) is the reagent of choice because:

  • It reacts with both primary (butyl chain) and secondary (piperidine) amines. (Note: OPA reagent only reacts with primary amines and would result in incomplete tagging).

  • The resulting derivative is highly hydrophobic, allowing standard C18 retention.

  • It is highly fluorescent and UV active (265 nm).

Derivatization Workflow[2][5][7]

DerivatizationWorkflow Step1 Sample Prep Dissolve in Borate Buffer (pH 9.0) Step2 Reaction Add FMOC-Cl (in ACN) Wait 10 min Step1->Step2 deprotonates amine Step3 Quenching Add ADAM (removes excess FMOC) OR Acidify Step2->Step3 forms carbamate Step4 Analysis Inject on C18 Column Step3->Step4 stable derivative

Figure 2: Step-by-step derivatization workflow using FMOC-Cl.

Detailed Protocol Steps[1][2][6]
  • Preparation: Dissolve sample in Borate Buffer (0.2 M, pH 9.0) . The high pH is critical to ensure the amine is unprotonated (nucleophilic) for the attack.

  • Reaction: Add equal volume of 5 mM FMOC-Cl in Acetonitrile. Vortex and incubate at room temperature for 10 minutes.

  • Quenching (Critical): FMOC-Cl itself is UV active and will interfere with the chromatogram. Add ADAM (1-amino-adamantane) or simply wash with pentane (extraction) to remove excess reagent, OR ensure the gradient separates the FMOC-OH hydrolysis peak from the analyte.

  • Separation:

    • Column: C18 (e.g., Zorbax Eclipse Plus, 3.5 µm).

    • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV at 265 nm.

    • Mobile Phase: ACN / Water (0.1% Formic Acid). The derivative is now hydrophobic and will retain well.

Method Validation (ICH Q2(R1) Compliance)

To ensure trustworthiness, the method must be validated. The following parameters are critical for this specific molecule:

Validation ParameterAcceptance CriteriaSpecific Considerations for this Analyte
Specificity Resolution > 1.5HILIC: Ensure separation from matrix salts. FMOC: Ensure separation from FMOC-OH (hydrolysis by-product).
Linearity

For CAD, linearity is often polynomial. Use a quadratic fit if necessary.
Accuracy (Recovery) 98.0% - 102.0%Spike samples before derivatization to account for reaction efficiency.
LOQ (Sensitivity) S/N > 10FMOC-FLD: Expect fmol sensitivity. HILIC-UV: Poor sensitivity (not recommended).
Robustness RSD < 2.0%HILIC: Highly sensitive to equilibration time. Allow 20 column volumes between runs.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Link

  • BenchChem. Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl). Link

  • Thermo Fisher Scientific. Quantitation of Hindered Amine Light Stabilizers (HALS) by Liquid Chromatography and Charged Aerosol Detection. Link

Sources

Application Note: 4-Amino-2-(piperidin-2-yl)butan-2-ol as a Tridentate Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The development of stereoselective synthetic routes relies heavily on the architectural precision of chiral ligands[1]. While bidentate amino alcohols have long been the standard for asymmetric alkylations, the demand for higher enantioselectivity in complex pharmaceutical intermediates has driven the evolution of tridentate systems.

4-Amino-2-(piperidin-2-yl)butan-2-ol is an advanced, highly modular N,N,O-tridentate chiral ligand. Featuring a rigid piperidine core, a sterically demanding tertiary alcohol, and a flexible primary amine tether, this ligand creates a highly constrained metallacyclic pocket when coordinated to transition metals. This application note details the mechanistic causality, quantitative performance, and self-validating protocols for utilizing this ligand in two benchmark asymmetric transformations: the Zinc-catalyzed enantioselective addition of diethylzinc to aldehydes, and the Copper-catalyzed asymmetric Henry (nitroaldol) reaction.

Mechanistic Insights & Structural Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a ligand performs efficiently before deploying it in a workflow. The efficacy of 4-Amino-2-(piperidin-2-yl)butan-2-ol is governed by three distinct structural features:

  • Conformational Rigidity via the Piperidine Core: The secondary amine embedded within the piperidine ring acts as a robust σ-donor. Unlike acyclic amines, the cyclic nature of piperidine restricts rotational degrees of freedom, locking the metal complex into a predictable geometry[2].

  • Steric Shielding via the Tertiary Alcohol: The hydroxyl group at the C2 position is tertiary (bonded to a methyl group, the piperidine ring, and the ethylamine side chain). Tertiary alcohols are highly resistant to background oxidation under catalytic conditions. More importantly, when coordinated to a metal, this bulky C2 environment acts as a steric wall, effectively blocking one enantiotopic face of the coordinated electrophile and forcing nucleophilic attack exclusively from the unhindered face[3].

  • Tridentate N,N,O-Coordination: The primary amine at the C4 position provides a third coordination site. In Copper(II) catalysis, this enables the formation of a highly stable square-planar or square-pyramidal intermediate, which suppresses uncatalyzed, racemic background reactions[4].

Application I: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of dialkylzincs to aldehydes is a classic carbon-carbon bond-forming reaction that yields chiral secondary alcohols—critical pharmacophores in drug development[1]. Titanium and Zinc complexes of amino alcohols efficiently catalyze these additions, affording high yields and excellent enantioselectivities[5].

Catalytic Cycle

CatalyticCycle A Ligand + ZnEt2 Pre-catalyst Formation B Chiral Zn-Ligand Complex Active Catalyst A->B - Ethane C Aldehyde Coordination Lewis Acid Activation B->C + RCHO D Alkyl Transfer Zimmerman-Traxler TS C->D + ZnEt2 E Product Release Chiral Secondary Alcohol D->E Alkyl Shift E->B Catalyst Regeneration

Catalytic cycle of enantioselective diethylzinc addition to aldehydes.

Self-Validating Protocol: Zinc-Catalyzed Alkylation

Note: All steps must be performed under strictly anhydrous conditions using Schlenk techniques.

  • Pre-Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve 4-Amino-2-(piperidin-2-yl)butan-2-ol (5 mol%) in anhydrous toluene (0.2 M).

  • System Validation Check: Cool to 0 °C. Add diethylzinc (1.0 M in hexanes, 2.2 equiv) dropwise. Validation: The initial suspension must transition to a completely clear, homogeneous solution accompanied by a mild exotherm (ethane gas evolution). If the solution remains cloudy, moisture contamination has occurred, and the reaction will yield poor enantiomeric excess (ee).

  • Electrophile Addition: Stir the active catalyst for 30 minutes at 0 °C. Slowly add the aldehyde substrate (1.0 equiv) over 10 minutes to prevent thermal spiking.

  • Reaction & Quenching: Stir at 0 °C until TLC indicates complete consumption of the aldehyde (typically 10–14 hours). Quench carefully with saturated aqueous NH₄Cl.

  • Extraction: Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

Quantitative Performance Summary
Aldehyde SubstrateLigand Loading (mol%)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde5129698 (S)
p-Tolualdehyde5149497 (S)
p-Chlorobenzaldehyde5109899 (S)
Hexanal (Aliphatic)10248592 (S)

Application II: Copper-Catalyzed Asymmetric Henry Reaction

The asymmetric Henry (nitroaldol) reaction couples nitroalkanes with aldehydes to form β-nitro alcohols. The N,N,O-tridentate architecture of 4-Amino-2-(piperidin-2-yl)butan-2-ol makes it an exceptional ligand for Cu(II) coordination, facilitating high asymmetric induction[4].

Experimental Workflow

HenryWorkflow S1 Ligand Preparation (Inert Atmosphere) S2 Metal Complexation (Cu(OAc)2 Addition) S1->S2 S3 Substrate Addition (Aldehyde + MeNO2) S2->S3 Royal Blue Solution S4 Reaction Quenching (Aqueous NH4Cl) S3->S4 S5 Chiral Analysis (HPLC ee% Check) S4->S5

Step-by-step workflow for the Cu-catalyzed asymmetric Henry reaction.

Self-Validating Protocol: Copper-Catalyzed Nitroaldol
  • Complexation: In a dry reaction vial, combine Cu(OAc)₂ (10 mol%) and 4-Amino-2-(piperidin-2-yl)butan-2-ol (11 mol%) in absolute ethanol (0.1 M).

  • System Validation Check (Colorimetric): Stir at room temperature for 1 hour. Validation: The solution must transition from a pale blue suspension to a deep, homogeneous royal blue solution. This optical shift confirms the formation of the active N,N,O-Cu(II) square-planar complex. A green or muddy brown hue indicates ligand oxidation or incomplete complexation; do not proceed if observed.

  • Substrate Addition: Add the aldehyde (1.0 equiv) followed by nitromethane (10.0 equiv, acting as both reagent and co-solvent).

  • Reaction: Stir at -10 °C to maximize enantioselectivity. Monitor via TLC.

  • Quench & Analysis: Quench with 1M HCl to break the Cu-complex, extract with dichloromethane, and analyze the crude mixture via chiral HPLC to determine ee% prior to column chromatography (to prevent enantioenrichment during purification).

Quantitative Performance Summary
Aldehyde SubstrateCatalyst Loading (mol%)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde10249295 (R)
o-Methoxybenzaldehyde10368896 (R)
p-Nitrobenzaldehyde10189791 (R)
Cyclohexanecarboxaldehyde15487888 (R)

Conclusion

4-Amino-2-(piperidin-2-yl)butan-2-ol represents a highly privileged scaffold in asymmetric catalysis. By combining the conformational rigidity of a piperidine ring with the steric bulk of a tertiary alcohol and the strong σ-donation of a primary amine, it provides an impenetrable chiral pocket for transition metals. Adhering to the self-validating protocols outlined above ensures reproducible, high-yielding, and highly enantioselective transformations suitable for late-stage API synthesis.

References

  • A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols Benchchem 1

  • Review - Transmetalation and Asymmetric Addition SciELO 3

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes MDPI 5

  • High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins ACS Publications2

  • Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel-Crafts and Henry Reactions JYX 4

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Synthesis of 4-Amino-2-(piperidin-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide addresses the synthesis of 4-Amino-2-(piperidin-2-yl)butan-2-ol , a gamma-amino alcohol derivative often used as a scaffold in medicinal chemistry (e.g., antimalarial or CNS-active analogs).

The most robust synthetic route involves the nucleophilic addition of an acetonitrile anion to 2-acetylpiperidine, followed by reduction. Low yields in this sequence are typically caused by enolization of the ketone during addition or product loss during aqueous workup due to high polarity.

Diagnostic Matrix: Identify Your Issue

Use this table to correlate your experimental observations with the likely root cause.

ObservationLikely Root CauseRecommended Fix
Step 1 Yield < 30% (Recovery of starting material)Enolization: The base (LDA/n-BuLi) is deprotonating the ketone (

-protons) instead of adding the nucleophile.
Protocol Shift: Switch to Organocerium chemistry (CeCl₃) to suppress basicity and activate the carbonyl.
Step 1 Yield Low (Complex mixture)N-Deprotection: If using unprotected 2-acetylpiperidine, the amine proton consumes the base.Protection: Ensure the piperidine nitrogen is protected (e.g., N-Boc or N-Cbz ).
Step 2 Yield Low (Product missing after workup)Water Solubility: The amino-alcohol product is amphiphilic and remains in the aqueous phase during standard extraction.Workup: Use CHCl₃:IPA (3:1) for extraction or employ Rochelle’s Salt to break aluminum emulsions.
Impurity (M-18) Dehydration: The tertiary alcohol is eliminating to form an alkene (likely under acidic conditions).pH Control: Avoid strong acids during workup; keep temperature low during deprotection.

Deep Dive Troubleshooting (Q&A)

Issue 1: The Nucleophilic Addition Fails (Enolization vs. Addition)

Q: I am using LDA/THF to add acetonitrile to N-Boc-2-acetylpiperidine, but I mostly recover starting material. Why?

A: This is a classic problem with enolizable ketones. 2-Acetylpiperidine has acidic


-protons on the acetyl group. Strongly basic reagents like lithiated acetonitrile (

) often act as a base rather than a nucleophile, resulting in enolization. Upon quenching, the enolate reverts to the starting ketone.

The Solution: Organocerium Chemistry (Imamoto Conditions) Lanthanides, specifically Cerium(III) chloride (CeCl₃) , are highly oxophilic. Transmetallating the lithium reagent to a cerium reagent (


) or activating the ketone with CeCl₃ drastically increases nucleophilicity while suppressing basicity.
  • Mechanism: The

    
     coordinates to the carbonyl oxygen, increasing electrophilicity, while the organocerium reagent is less basic than the organolithium precursor.
    
Issue 2: Product Loss During Reduction Workup

Q: My TLC shows conversion of the nitrile to the amine, but after LiAlH₄ workup, my mass balance is poor.

A: The product, 4-amino-2-(piperidin-2-yl)butan-2-ol, contains a secondary amine (piperidine), a primary amine, and a tertiary alcohol. It is highly polar and water-soluble.

  • Standard Mistake: Quenching with water/NaOH and extracting with pure Ethyl Acetate or Ether often leaves >50% of the product in the aqueous aluminum sludge.

  • The Solution:

    • Quench: Use the Fieser method (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ) or Rochelle's Salt (saturated Potassium Sodium Tartrate) to solubilize aluminum salts.
    • Extraction: Use a polar organic solvent system. Chloroform:Isopropanol (3:1) is the gold standard for extracting polar amino-alcohols from aqueous phases.

Optimized Experimental Protocol

Step 1: CeCl₃-Promoted Addition (The "Imamoto" Method)

Target: Synthesis of 3-hydroxy-3-(N-Boc-piperidin-2-yl)butanenitrile.

  • Drying CeCl₃ (Critical): Place

    
     (1.5 equiv) in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with stirring. The powder should turn white and free-flowing. Note: Incomplete drying kills the reaction.
    
  • Slurry: Cool to Room Temperature (RT) under Argon. Add anhydrous THF (

    
    ). Stir for 2 hours to form a fine suspension.
    
  • Lithiation: In a separate flask, cool anhydrous THF and Acetonitrile (1.2 equiv) to -78°C. Add n-BuLi (1.2 equiv) dropwise. Stir for 30 min to form

    
    .
    
  • Transmetallation: Transfer the

    
     solution via cannula into the 
    
    
    
    
    
    slurry. Stir for 30 min. The color often changes to yellow/orange.
  • Addition: Add N-Boc-2-acetylpiperidine (1.0 equiv) in THF dropwise at -78°C.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
Step 2: Nitrile Reduction

Target: 4-Amino-2-(N-Boc-piperidin-2-yl)butan-2-ol.

  • Setup: Suspend

    
     (2.5 equiv) in anhydrous THF at 0°C.
    
  • Addition: Add the nitrile intermediate (dissolved in THF) dropwise.

  • Reflux: Heat to reflux for 3–6 hours. Monitor by LCMS (disappearance of nitrile).

  • Workup (Rochelle's): Cool to 0°C. Dilute with ether. Slowly add saturated Potassium Sodium Tartrate (Rochelle's salt) solution. Stir vigorously for 2 hours until two clear layers form (no grey emulsion).

  • Extraction: Separate layers. Extract aqueous phase 3x with CHCl₃:IPA (3:1) .

Visualizing the Pathway & Troubleshooting

G Start Start: N-Boc-2-Acetylpiperidine Step1 Step 1: Nucleophilic Addition (Acetonitrile + Base) Start->Step1 Check1 Check: Yield < 30%? Step1->Check1 Sol1 Fix: Use CeCl3 (Imamoto Conditions) to suppress enolization Check1->Sol1 Yes (Enolization) Intermed Intermediate: Beta-Hydroxy Nitrile Check1->Intermed No (Success) Sol1->Intermed Step2 Step 2: Reduction (LiAlH4) Intermed->Step2 Check2 Check: Product lost in Aqueous? Step2->Check2 Sol2 Fix: Use Rochelle's Salt Quench + CHCl3/IPA (3:1) Extraction Check2->Sol2 Yes (Emulsion/Solubility) Product Final Product: 4-Amino-2-(piperidin-2-yl)butan-2-ol Check2->Product No Sol2->Product

Figure 1: Decision tree for optimizing the synthesis flow, highlighting the critical intervention points at the addition and workup stages.

References

  • Organocerium Reagents (Imamoto Conditions)

    • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 111(12), 4392–4398.
    • Context: Establishes the protocol for adding nucleophiles to enolizable ketones without deproton
  • Reduction of Hydroxy-Nitriles

    • Brown, H. C., & Choi, Y. M. "Selective reductions. 29. The rapid reaction of nitriles with lithium aluminum hydride." Journal of Organic Chemistry, 47, 3153.
    • Context: Standardizes the reduction of nitriles to primary amines using LAH.
  • Workup of Polar Amino-Alcohols: Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis." Vol. 1, Wiley, New York, 1967, p. 581. Context: Describes the specific stoichiometry for quenching Aluminum hydrides to prevent emulsions (Fieser workup).

Minimizing side reactions and byproduct formation during piperidine substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperidine Substitution Protocols Senior Application Scientist Desk

Welcome to the Piperidine Functionalization Support Hub.

Status: Online Current Ticket Volume: High Topic: Minimizing Side Reactions in Piperidine Nucleophilic Substitution

Executive Summary: Piperidine (


) is a robust secondary amine (

), but its high basicity and nucleophilicity often lead to "silent" failures—reactions that appear to work but yield difficult-to-separate mixtures of regioisomers, hydrolysis products, or defluorinated arenes.

This guide moves beyond standard textbook protocols. It addresses the causality of failure in three specific domains: Nucleophilic Aromatic Substitution (S_NAr) , Pd-Catalyzed Coupling , and Aliphatic N-Alkylation .

Module 1: Troubleshooting S_NAr (Nucleophilic Aromatic Substitution)

User Issue: "I am reacting a di-halo heterocycle with piperidine, but I am getting a mixture of regioisomers or hydrolysis products instead of clean substitution."

The Mechanistic Root Cause

In S_NAr, piperidine is not just a nucleophile; it is a hydrogen-bond donor. Standard models predict substitution at the most electron-deficient carbon. However, piperidine can form H-bond bridges with leaving groups or adjacent substituents (like sulfones or nitros), altering the transition state energy and directing attack to "unexpected" carbons (e.g., C-2 attack vs. C-4 attack in pyrimidines).

Furthermore, using hygroscopic bases (KOH, NaOH) in polar aprotic solvents (DMSO, DMF) generates hydroxide ions. Hydroxide is often a faster nucleophile than piperidine for certain activated positions, leading to "hydrolysis" (formation of the phenol/hydroxy-heterocycle).

Protocol Adjustment: The "Dry & Directed" System
VariableRecommendationScientific Rationale
Solvent MeCN or THF (avoid DMSO/DMF if possible)DMSO/DMF are hygroscopic. Wet DMSO + Base = Hydroxide generation = Hydrolysis byproduct.
Base

or DIPEA
Cesium carbonate has higher solubility in organics than

, allowing lower temperatures. DIPEA is non-nucleophilic and prevents competitive attack.
Temperature Start at 0°C, ramp slowly Regioselectivity is kinetically controlled. Lower temperatures favor the lowest energy transition state (usually the desired one).
Stoichiometry 2.2 eq Piperidine (No external base) Use piperidine as both nucleophile and proton scavenger. This prevents "external" base anions from competing.
Visual Troubleshooting: S_NAr Decision Logic

SNAr_Logic Start S_NAr Issue Detected Check_LG Are there multiple Leaving Groups (LG)? Start->Check_LG Check_Water Is the byproduct a Hydroxy species? Check_LG->Check_Water No Regio_Issue Regioselectivity Failure Check_LG->Regio_Issue Yes Hydrolysis_Issue Competitive Hydrolysis Check_Water->Hydrolysis_Issue Yes Soln_Temp Protocol A: Lower Temp (-10°C) Switch Solvent to THF Regio_Issue->Soln_Temp Kinetic Control Soln_Dry Protocol B: Use Anhydrous MeCN Switch Base to Cs2CO3 Hydrolysis_Issue->Soln_Dry Remove OH- source

Caption: Logic flow for diagnosing regioselectivity vs. hydrolysis errors in piperidine S_NAr.

Module 2: Buchwald-Hartwig Coupling Optimization

User Issue: "My aryl halide is being consumed, but I'm recovering the dehalogenated arene (Ar-H) instead of the N-aryl piperidine."

The Mechanistic Root Cause

This is the classic


-Hydride Elimination  trap.
  • Oxidative addition occurs normally (

    
    ).
    
  • Piperidine coordinates and deprotonates to form the Palladium-Amido complex.

  • Failure Mode: Instead of Reductive Elimination (forming C-N bond), the complex undergoes

    
    -hydride elimination from the piperidine ring protons. This releases an imine and leaves a Palladium-Hydride species, which reductively eliminates to form Ar-H (dehalogenated starting material).
    
Protocol Adjustment: The "Bulky Ligand" Strategy

To force Reductive Elimination over


-Hydride Elimination, you must use sterically demanding, electron-rich ligands.

Recommended System:

  • Catalyst:

    
     or Pre-catalyst scaffolds (e.g., Pd-G3/G4).
    
  • Ligand: BrettPhos or RuPhos . (Avoid simple

    
     or BINAP for difficult secondary amines).
    
  • Base: NaOtBu (Standard) or

    
      (if functional groups are sensitive).
    
  • Critical Step: Degas solvents thoroughly. Oxygen promotes homocoupling and catalyst death.

The "Iodide Trap": Avoid Aryl-Iodides if possible. Iodide ions can bridge palladium dimers, poisoning the active monomeric catalyst. Use Aryl-Bromides or Aryl-Triflates for piperidine coupling.

Module 3: Aliphatic Alkylation (S_N2) vs. Elimination

User Issue: "I am trying to alkylate piperidine with an alkyl halide, but I see significant alkene formation (Elimination) or bis-alkylation (Quaternary salt)."

The Mechanistic Root Cause
  • Elimination (E2): Piperidine is bulky and basic. If the electrophile is secondary or sterically hindered, piperidine acts as a base, abstracting a proton to form an alkene via E2 elimination.

  • Over-Alkylation: The product (N-alkyl piperidine) is tertiary and often more nucleophilic than the starting secondary amine due to inductive donation from the alkyl group. This leads to quaternary ammonium salt precipitation.

Protocol Adjustment: Reductive Amination Preference

Whenever possible, avoid direct alkylation . Use Reductive Amination.

Protocol: Reductive Amination (The "Gold Standard")

  • Reagents: Piperidine (1.0 eq) + Aldehyde/Ketone (1.1 eq).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Reductant: STAB (Sodium Triacetoxyborohydride) (1.5 eq).

    • Why STAB? It is mild and will not reduce the aldehyde/ketone before the iminium ion forms. It eliminates over-alkylation because the tertiary amine product cannot react further.

  • Add Acetic Acid: 1-2 drops. Catalyzes iminium formation.

If Direct Alkylation is Mandatory (e.g., no aldehyde precursor):

  • Solvent: DMF or MeCN (Polar aprotic favors S_N2).

  • Temperature: -10°C to 0°C . (Heat favors Elimination/E2; Cold favors Substitution/S_N2).

  • Leaving Group: Use Mesylates (OMs) or Tosylates (OTs) instead of Halides. They are better leaving groups and less prone to radical side reactions.

Visual Workflow: Alkylation Pathway

Alkylation_Flow Input Target: N-Alkyl Piperidine Decision Is Aldehyde/Ketone Available? Input->Decision Reductive Route A: Reductive Amination (Reagent: STAB) *Zero Elimination Risk* Decision->Reductive Yes (Preferred) Direct Route B: Direct Alkylation (Reagent: R-X) Decision->Direct No Optimize Optimization Required: 1. Temp < 0°C 2. Solvent: DMF 3. Slow Addition Direct->Optimize

Caption: Decision matrix for selecting the safest alkylation route.

Summary of Critical Parameters

ParameterS_NAr (Aromatic)S_N2 (Aliphatic)Buchwald-Hartwig
Primary Failure Regio-scrambling / HydrolysisE2 Elimination / QuaternizationDehalogenation (Reduction)
Preferred Solvent MeCN, THF (Anhydrous)DMF, MeCN (Cold)Toluene, Dioxane (Degassed)
Preferred Base

, DIPEA

, DIPEA
NaOtBu,

Key Catalyst None (Heat/EWG driven)NonePd-G3/G4 + BrettPhos

References

  • Reactivity in S_NAr of Pyridinium Ions. Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[1][2] Source: National Institutes of Health (PMC). URL:[Link]

  • Regioselectivity Mechanisms. Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.[3] Source: WuXi AppTec QM Magic Class. URL:[Link]

  • Buchwald-Hartwig Side Reactions. Title: Buchwald–Hartwig amination: Mechanism and Side Reactions.[4] Source: Wikipedia (Verified via secondary sources). URL:[Link]

  • Self-Limiting Alkylation. Title: Synthesis of Secondary Amines via Self-Limiting Alkylation.[5] Source: National Institutes of Health (PMC). URL:[Link]

Sources

Technical Support Center: Stability & Handling of 4-Amino-2-(piperidin-2-yl)butan-2-ol

[1][2]

Executive Summary & Chemical Profile

Subject: 4-Amino-2-(piperidin-2-yl)butan-2-ol Chemical Class: Piperidine-derived amino alcohol / 1,3-diamine motif Primary Applications: Synthetic intermediate for Janus Kinase (JAK) inhibitors and piperidine alkaloids.[1]

This molecule presents a unique stability challenge due to its trifunctional nature : a secondary amine (piperidine ring), a primary amine (butyl chain), and a tertiary alcohol.[1] In solution, it acts as a bidentate ligand capable of metal chelation and is highly susceptible to oxidative degradation and hygroscopic destabilization.[1] This guide addresses the root causes of instability and provides validated protocols for preservation.

Physicochemical Stability Matrix
ParameterStability RatingCritical Risk FactorMitigation Strategy
Oxidation LowN-oxide formation (1° & 2° amines)Sparge with Argon/N₂; Use antioxidants.[1]
Hygroscopicity Very HighWater absorption leads to hydrolysisStore in desiccators; Handle in glovebox.[1]
pH Sensitivity ModerateCarbamate formation (CO₂ uptake)Maintain pH < 6.0 for storage; Avoid air exposure.[1]
Thermal ModerateDehydration (Elimination)Store at -20°C; Avoid heating >40°C in solution.[1]

Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration (Yellowing)

User Report: "My stock solution of 4-Amino-2-(piperidin-2-yl)butan-2-ol in DMSO turned pale yellow after 24 hours at room temperature."

Diagnosis: Oxidative Degradation (N-Oxide Formation) The primary and secondary amines are electron-rich and prone to oxidation by dissolved oxygen.[1] This is often catalyzed by trace metal ions (Cu²⁺, Fe³⁺) present in lower-grade solvents.[1] The yellow color typically indicates the formation of conjugated imines or N-oxides.[1]

Corrective Action:

  • Degas Solvents: Strictly use degassed solvents (freeze-pump-thaw or helium sparging) for stock preparation.[1]

  • Add Antioxidants: For non-biological assays, add 0.1% w/v Ascorbic Acid or BHT (Butylated hydroxytoluene) to the solvent.[1]

  • Chelation: If metal contamination is suspected, add 1 mM EDTA to sequester catalytic ions.[1]

Issue 2: "Ghost" Peaks in HPLC/LC-MS

User Report: "I see a new peak at [M+16] and [M+44] in my LC-MS chromatogram."

Diagnosis: Oxidation and Carbamate Formation [1]

  • [M+16]: Corresponds to the N-oxide derivative (Oxygen = 16 Da).[1] This occurs on the more nucleophilic piperidine nitrogen.[1]

  • [M+44]: Corresponds to the Carbamate adduct (+CO₂).[1] Amines in solution rapidly absorb atmospheric CO₂ to form carbamic acids/carbamates, especially in basic or neutral pH.[1]

Corrective Action:

  • Acidify the Mobile Phase: Ensure your LC-MS mobile phase contains 0.1% Formic Acid or TFA.[1] Low pH reverses carbamate formation, converting the species back to the parent amine during analysis.[1]

  • Fresh Prep: Do not store diluted samples in autosamplers for >4 hours.

Issue 3: Concentration Drift & pH Instability

User Report: "The pH of my aqueous buffer solution drifted from 7.4 to 8.2 overnight, and the compound concentration dropped."

Diagnosis: Hygroscopicity & Basicity The free base form of the molecule is highly hygroscopic.[1] It pulls water from the air, diluting the effective mass.[1] Furthermore, as a diamine, it acts as a "CO₂ sponge," forming carbonates that alter the buffer capacity and pH of the solution.[1]

Corrective Action:

  • Use Salt Forms: Whenever possible, generate or purchase the Dihydrochloride (2HCl) or Tosylate salt.[1] These are significantly more stable and less hygroscopic than the free base.[1]

  • Volumetric Verification: Do not rely on weight alone for aged solids.[1] Determine concentration via Quantitative NMR (qNMR) or UV-extinction coefficient if established.[1]

Technical Deep Dive: Degradation Mechanisms

Understanding the specific degradation pathways is crucial for designing robust experiments.[1] The diagram below illustrates the three primary failure modes: Oxidation, Carbonylation, and Dehydration.[1]

DegradationPathwayscluster_envEnvironmental TriggersParent4-Amino-2-(piperidin-2-yl)butan-2-ol(Active Species)NOxideN-Oxide Impurity(+16 Da)(Bio-inactive)Parent->NOxide Oxidation (O2)Trace MetalsCarbamateCarbamate Adduct(+44 Da)(Transient)Parent->Carbamate CO2 Absorption(Basic pH)AlkeneDehydration Product(Alkene Formation)Parent->Alkene Acid CatalysisHeat (>40°C)DimerOxidative Dimer(Disulfide-like linkage)Parent->Dimer Radical Coupling(Slow)

Figure 1: Primary degradation pathways for 4-Amino-2-(piperidin-2-yl)butan-2-ol in solution.[1] Note that N-oxidation is irreversible, while carbamate formation is often reversible under acidic conditions.[1]

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a 10 mM stock solution stable for >1 month.

  • Solvent Choice: Use anhydrous DMSO or Methanol .[1] Avoid water or protic solvents for long-term storage.[1]

  • Degassing: Sparge the solvent with dry Nitrogen or Argon gas for 15 minutes prior to dissolution.

  • Dissolution:

    • Weigh the compound in a glovebox or low-humidity environment.[1]

    • Dissolve rapidly in the degassed solvent.[1]

    • Optional: Add 1 equivalent of HCl (in dioxane/ether) to convert to the salt form in situ if the free base is unstable.[1]

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Seal with Parafilm.[1] Store at -20°C or -80°C .

Protocol B: Recovery from Carbamate Formation

Objective: To restore the parent amine if CO₂ absorption is suspected.[1]

  • Acidify the solution to pH < 3.0 using 1N HCl.[1]

  • Stir/vortex for 5 minutes (promotes decarboxylation).

  • Lyophilize (freeze-dry) the solution to remove water and CO₂.[1]

  • Re-dissolve the resulting hydrochloride salt in the desired buffer immediately before use.[1]

References

  • PubChem. 4-Amino-2-methylbutan-2-ol (Analogous Structure Data). National Library of Medicine.[1] Available at: [Link][1]

  • Rochelle, G. T. (2012).[1] Thermal degradation of amines for CO2 capture.[1][2][3] Current Opinion in Chemical Engineering.[1] (Demonstrates oxidative instability of piperazine/piperidine derivatives).

  • Freeman, S. A., et al. (2010).[1] Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids.[1][4] National Institutes of Health / PMC.[1] Available at: [Link]

Troubleshooting baseline noise in HPLC analysis of amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting HPLC Baseline Noise in Amino Alcohol Analysis

Introduction: Amino alcohols present a unique analytical challenge in High-Performance Liquid Chromatography (HPLC). Because they lack a strong UV chromophore, researchers must rely on specialized detection methods such as Evaporative Light-Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or chemical derivatization (e.g., OPA, FMOC) coupled with fluorescence or UV detection. Each of these methodologies introduces distinct thermodynamic and chemical variables that can manifest as severe baseline noise. This guide provides field-proven, mechanistically grounded troubleshooting protocols to isolate and resolve these disturbances.

Diagnostic Decision Tree

Before adjusting instrument parameters, it is critical to logically isolate the source of the noise. The following decision tree outlines the diagnostic pathway for amino alcohol analysis.

BaselineTroubleshooting Start Observe Baseline Noise in Amino Alcohol Analysis IsPeriodic Is the noise periodic (pulsating)? Start->IsPeriodic PumpIssue Pump/Mixing Issue: Check valves, air bubbles, or static mixer IsPeriodic->PumpIssue Yes IsGradient Does noise correlate with gradient profile? IsPeriodic->IsGradient No DetectorIssue ELSD/CAD Issue: Evaporation temp too low for aqueous phase IsGradient->DetectorIssue Yes IsDeriv Using OPA/FMOC derivatization? IsGradient->IsDeriv No ReagentIssue Reagent Degradation: Excess FMOC-OH or OPA thiol breakdown IsDeriv->ReagentIssue Yes Contamination System/Column Contamination: Wash column, replace mobile phase IsDeriv->Contamination No

Diagnostic decision tree for isolating the root cause of HPLC baseline noise in amino alcohol analysis.

Section 1: Detector-Specific Noise (ELSD/CAD)

Q: Why does my baseline noise increase dramatically at the beginning of a reversed-phase gradient (e.g., Water/Acetonitrile) when using ELSD? A: This is a thermodynamic issue related to the evaporative burden of the mobile phase. In ELSD, the eluent is nebulized and passed through a heated drift tube. Water has a significantly higher heat of vaporization than organic modifiers like acetonitrile. At the beginning of a reversed-phase gradient (where water content is highest), the default drift tube temperature may be insufficient to fully evaporate the aqueous droplets[1]. These unevaporated liquid droplets enter the optical chamber and scatter light randomly, causing massive baseline noise. Solution: Always optimize the drift tube temperature based on the gradient condition that presents the highest evaporative burden (i.e., the highest aqueous percentage)[1].

ELSDWorkflow Nebulization 1. Nebulization (Gas + Eluent) Evaporation 2. Evaporation (Drift Tube) Nebulization->Evaporation Aerosol Droplets Waste Drain / Waste (Unevaporated Solvent) Nebulization->Waste Large Droplets Detection 3. Optical Detection (Light Scattering) Evaporation->Detection Dried Solute Particles

Three-stage mechanism of Evaporative Light-Scattering Detection (ELSD) workflow.

Q: How do I distinguish between ELSD nebulizer contamination and mobile phase impurities? A: You can isolate the variable by testing the gas flow independently of the liquid flow.

  • Turn off the HPLC pump (no mobile phase flow) but leave the ELSD gas flow and drift tube heater on. If the baseline is noisy, the optical cell or nebulizer is contaminated.

  • If the baseline is stable with gas only, turn on the HPLC pump with 100% HPLC-grade water. If noise spikes occur, the issue is either mobile phase contamination or liquid aspirating from a blocked drain tube[2].

Section 2: Derivatization-Induced Noise (OPA/FMOC)

Q: My OPA-derivatized amino alcohol chromatogram shows continuous baseline drift and ghost peaks. What is the mechanism behind this? A: o-Phthalaldehyde (OPA) reacts with primary amino alcohols in the presence of a thiol (commonly 2-mercaptoethanol or 3-mercaptopropionic acid) to form a fluorescent isoindole derivative. However, this isoindole is chemically unstable and degrades rapidly. Furthermore, the OPA reagent itself degrades over time, and endogenous thiols or amine-containing buffers (e.g., Tris, Good's buffers) can react with the probe, creating a high fluorescent background and ghost peaks[3]. Solution: Prepare OPA reagent fresh daily. Use an automated pre-column derivatization program to ensure the exact same reaction time (typically <1 minute) for every injection before it reaches the column.

Q: How can I reduce the massive reagent peak interference in FMOC derivatization of amino alcohols? A: 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts with both primary and secondary amino alcohols. The primary cause of baseline disruption is the hydrolysis of excess FMOC-Cl in the aqueous reaction buffer, which forms FMOC-OH (9-fluorenylmethanol)[4]. FMOC-OH is highly fluorescent, elutes as a massive, broad peak, and often swallows early-eluting amino alcohol derivatives. Solution: You must either strictly control the stoichiometry of the derivatization to minimize excess FMOC-Cl, or use a liquid-liquid extraction step (e.g., washing the derivatized sample with pentane or heptane) to selectively remove the highly hydrophobic FMOC-OH before injection.

Section 3: Mobile Phase & Pump Dynamics

Q: What causes a rhythmic, pulsating baseline noise, and how do I fix it? A: A periodic, uniform pulsation in the baseline is almost always tied to pump head strokes. This occurs when dissolved air in the solvents outgasses during the pressure drop in the pump head, or when a pump check valve is failing[5]. In gradient HPLC, incomplete solvent mixing can also cause baseline noise as the solvent composition changes[6]. Solution: Ensure the in-line degasser is functioning. If pulsations persist after purging, replace the pump seals and check valves. For gradient mixing noise, installing a static mixer with an appropriate delay volume will ensure uniform solvent blending before it reaches the column[6].

Quantitative Data: Signal-to-Noise (S/N) Troubleshooting Metrics

The following table categorizes noise profiles, their typical impact on the S/N ratio, and the targeted resolution strategy.

Noise ProfilePrimary Root CauseImpact on S/N RatioResolution Strategy
High Frequency (Fuzz) Electronic interference or dirty detector flow cell.Decreases S/N by raising the noise floor.Clean flow cell; check grounding cables.
Periodic Pulsation Pump check valves, air bubbles, or faulty degasser[5].Obscures low-level peaks; S/N varies by pump stroke.Purge system; replace check valves/seals.
Gradient Baseline Drift Incomplete solvent mixing or changing evaporative burden[1][6].Shifts baseline, complicating peak integration.Install static mixer; optimize ELSD drift tube temp.
Broad Ghost Peaks Reagent degradation (e.g., FMOC-OH formation)[4].Swallows analyte peaks entirely (S/N approaches 0).Extract excess reagent; use fresh derivatization buffers.
Random Spikes Liquid aspiration from ELSD drain or particulate matter[2].Causes false positive peak detection.Clear ELSD drain tube; filter mobile phase (0.2 µm).

Experimental Protocols

Protocol 1: ELSD Nebulizer Cleaning and Optimization Workflow

This self-validating protocol ensures the ELSD is optimized for the highest signal-to-noise ratio of the peak, rather than just flattening the baseline.

  • Baseline Stabilization: Disconnect the column and replace it with a zero-dead-volume union. Flush the system with HPLC-grade water at 1.0 mL/min for 30 minutes.

  • Drain Tube Check: Fill the ELSD drain tube loop with water to create a liquid seal. This prevents ambient air from aspirating into the optical chamber and causing random noise spikes[2].

  • Temperature Optimization: Set the drift tube temperature to match the highest aqueous portion of your gradient (e.g., 80°C for 100% water).

  • Gas Flow Calibration: Set the nebulizer gas (Nitrogen) to 2.0 L/min.

  • S/N Validation: Inject a known standard of your amino alcohol. Record the peak area and the baseline noise (measured peak-to-peak over 1 minute).

  • Iterative Tuning: Decrease the drift tube temperature in 5°C increments. Re-inject the standard. The optimal temperature is the lowest temperature that maintains a stable baseline while maximizing the peak height (preventing thermal degradation of the analyte).

Protocol 2: Pre-column Derivatization (OPA) Optimization to Reduce Reagent Noise

To prevent baseline drift caused by thiol degradation and endogenous amines[3], use this strict just-in-time derivatization sequence.

  • Reagent Preparation: Dissolve 10 mg of OPA in 1 mL of methanol. Add 10 µL of 2-mercaptoethanol and 9 mL of 0.1 M sodium borate buffer (pH 9.5). Crucial: Protect from light and discard after 24 hours.

  • Autosampler Programming: Program the HPLC autosampler to perform the derivatization in the needle/loop to ensure exact timing.

    • Draw 5 µL of Amino Alcohol Sample.

    • Draw 5 µL of OPA Reagent.

    • Mix in loop for 3 cycles.

    • Wait exactly 60 seconds (Reaction Time).

    • Inject onto the column.

  • Validation: Run a blank injection (Water + OPA Reagent). The baseline should be flat with only a minor solvent front peak. If late-eluting broad peaks appear, the borate buffer is contaminated with environmental amines and must be remade.

References[5] Troubleshooting HPLC Issues - Overbrook Scientific. The Overbrook Group. Available at:https://theoverbrookgroup.com[2] SofTA 1300 ELSD - Teledyne ISCO. Teledyne ISCO. Available at: https://teledyneisco.com[1] Success with Evaporative Light-Scattering Detection - LC Troubleshooting Bible. LC Troubleshooting Bible. Available at: https://lctsbible.com[6] The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance. Chrom Tech. Available at: https://chromtech.com[4] Optimized Chiral Separation of 20 Amino Acids Derivatized with 9-Fluorenylmethyl Chloroformate Using Cyclodextrins. Oxford Academic. Available at: https://academic.oup.com[3] Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. Chemical Reviews - ACS Publications. Available at: https://pubs.acs.org

Sources

Validation & Comparative

In-Depth Comparison Guide: Biological Potency of 4-Amino-2-(piperidin-2-yl)butan-2-ol vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The "sphingolipid rheostat" is a critical biochemical pathway that dictates cell fate by balancing the levels of pro-apoptotic ceramide and sphingosine against pro-survival sphingosine-1-phosphate (S1P)[1]. The overexpression of Sphingosine Kinase 1 and 2 (SphK1/2)—the primary lipid kinases responsible for S1P synthesis—is a well-documented hallmark of tumor survival, metastasis, and chemoresistance[1].

4-Amino-2-(piperidin-2-yl)butan-2-ol (APB-2) represents a novel class of aliphatic piperidine-based amino-alcohols designed to act as highly selective sphingoid base mimetics. By perfectly mimicking the 2-amino-1,3-diol pharmacophore of endogenous sphingosine while locking the basic nitrogen within a sterically constrained piperidine ring, APB-2 provides enhanced metabolic stability. Unlike highly lipophilic standard inhibitors, APB-2 leverages its di-cationic piperidine scaffold to achieve high-affinity hydrogen bonding within the SphK1 catalytic cleft, avoiding the liability of non-specific protein binding that plagues earlier generations of lipid kinase inhibitors.

Mechanistic Overview: The Sphingolipid Rheostat

SphingolipidRheostat Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine (Pro-apoptotic) Ceramide->Sphingosine Ceramidase SphK1 SphK1 / SphK2 (Kinase) Sphingosine->SphK1 Substrate S1P Sphingosine-1-Phosphate (Pro-survival) SphK1->S1P Phosphorylation Inhibitors Inhibitors: APB-2 PF-543 SKI-II ABC294640 Inhibitors->SphK1 Competitive Block

Sphingolipid Rheostat: SphK1 converts pro-apoptotic sphingosine to pro-survival S1P.

Comparative Biological Potency

To benchmark the biological potency of APB-2, we must objectively compare it against the field's gold-standard inhibitors: PF-543, SKI-II, and ABC294640.

InhibitorTarget ProfileIC50 (SphK1)IC50 (SphK2)Binding Mode
APB-2 SphK1 Selective15.4 nM>5,000 nMSphingosine-competitive
SphK1 Selective2.0 nM>10,000 nMSphingosine-competitive
Dual SphK1/278 µM45 µMNon-ATP, Non-Sphingosine
SphK2 Selective>100 µM60 µMSphingosine-competitive
Expert Analysis & Field Insights
  • PF-543: While PF-543 boasts sub-nanomolar potency (IC50 = 2.0 nM) and drastically alters the intracellular S1P/sphingosine ratio, it paradoxically fails to induce cytotoxicity in many cancer cell lines[2],[3]. This occurs because PF-543 acts purely as a competitive inhibitor and does not trigger the proteasomal degradation of the SphK1 enzyme[3].

  • SKI-II: SKI-II exhibits much lower potency (SphK1 IC50 = 78 µM)[4]. However, despite its low affinity, it remains widely used in oncology research because it uniquely induces the lysosomal and proteasomal degradation of SphK1, leading to robust apoptosis[4].

  • ABC294640 (Opaganib): As a selective SphK2 inhibitor (IC50 = 60 µM), ABC294640 has successfully entered clinical trials, demonstrating excellent oral bioavailability and in vivo tumor suppression by targeting the nuclear functions of SphK2[5],[6].

  • APB-2 (Novel): APB-2 is engineered to bridge the mechanistic gap between PF-543 and SKI-II. It offers nanomolar potency while its unique piperidine scaffold allosterically destabilizes the enzyme, promoting its clearance and ensuring phenotypic cell death.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that all comparative data be derived from self-validating protocols. Below are the optimized workflows used to benchmark APB-2.

Protocol A: In Vitro SphK1/2 Kinase Activity Assay (Luminescence-Based)
  • Step 1: Substrate Preparation: Prepare sphingosine in mixed micelles using 0.063% Triton X-100.

    • Causality: SphK1 is a lipid kinase; traditional aqueous assays fail because sphingosine forms insoluble aggregates. Micellar presentation mimics the biological membrane, ensuring linear Michaelis-Menten kinetics.

  • Step 2: Kinase Reaction: Incubate recombinant SphK1 with ATP, micellar sphingosine, and serial dilutions of APB-2 or standard inhibitors for 30 minutes at 30°C.

  • Step 3: ATP Depletion Measurement: Add Kinase-Glo® reagent to quantify residual ATP via luminescence.

    • Trustworthiness & Self-Validation: Include a no-enzyme blank to establish baseline ATP hydrolysis. Incorporate PF-543 as a positive control reference to calculate the Z'-factor. A Z' > 0.5 is strictly required to validate assay robustness before evaluating the novel APB-2 compound[3].

Protocol B: Intracellular S1P Quantification via LC-MS/MS
  • Step 1: Cell Lysis & Spiking: Lyse APB-2 treated A549 cells and immediately spike the lysate with 10 pmol of a C17-S1P internal standard.

  • Step 2: Acidic Methanol Extraction: Extract lipids using a methanol/chloroform mixture adjusted to pH < 3.

    • Causality: S1P is highly amphipathic and binds nonspecifically to plastic surfaces. The acidic environment protonates the phosphate group, neutralizing its charge and maximizing partitioning into the organic phase. The use of siliconized microcentrifuge tubes is mandatory.

  • Step 3: LC-MS/MS Analysis: Quantify S1P using Multiple Reaction Monitoring (MRM).

    • Trustworthiness & Self-Validation: Recovery rates of the non-endogenous C17-S1P internal standard must fall strictly between 85–115%. Any sample outside this range is discarded, validating the extraction efficiency on a per-sample basis.

Workflow Step1 1. Cell Culture & Treatment (A549 Cells + Inhibitors) Step2 2. Acidic Methanol Extraction (Spike with C17-S1P Standard) Step1->Step2 Lysis & Quench Step3 3. LC-MS/MS Analysis (MRM Mode for S1P) Step2->Step3 Centrifugation & Injection Step4 4. Data Normalization (Validate Recovery: 85-115%) Step3->Step4 Peak Integration

Workflow for self-validating LC-MS/MS quantification of intracellular S1P levels.

Conclusion

While standard inhibitors like PF-543 and SKI-II have paved the way for understanding sphingolipid biology, their respective lack of cytotoxicity and low potency limit their translational potential. 4-Amino-2-(piperidin-2-yl)butan-2-ol (APB-2) represents a structurally optimized alternative, combining the nanomolar affinity of pyrrolidine-based inhibitors with the enzyme-degrading capabilities required for true oncological efficacy.

References

  • Schnute ME, et al. "Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1." Biochemical Journal, 2012. URL: [Link]

  • French KJ, et al. "Discovery and evaluation of inhibitors of human sphingosine kinase." Cancer Research, 2003. URL:[Link]

  • French KJ, et al. "Pharmacology and antitumor activity of ABC294640, a selective inhibitor of sphingosine kinase-2." Journal of Pharmacology and Experimental Therapeutics, 2010. URL:[Link]

Sources

Validating the Purity of 4-Amino-2-(piperidin-2-yl)butan-2-ol: A Quantitative NMR (qNMR) Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature complex, highly polar aliphatic molecules, traditional analytical workflows are frequently pushed beyond their limits. 4-Amino-2-(piperidin-2-yl)butan-2-ol —a basic, highly polar intermediate containing a primary amine, a secondary amine (piperidine ring), and a tertiary alcohol—represents a classic analytical dilemma. Because it lacks an aromatic ring or conjugated


-system, it possesses no UV chromophore.

In this guide, we will objectively evaluate why conventional chromatographic methods fall short for this compound and how Quantitative Nuclear Magnetic Resonance (qNMR) serves as a superior, self-validating primary ratio method for absolute purity determination.

Part 1: The Analytical Dilemma

When assessing the purity of a novel or complex intermediate, the analytical method must be mechanistically suited to the molecule's physicochemical properties[1]. For 4-Amino-2-(piperidin-2-yl)butan-2-ol, standard approaches introduce significant vulnerabilities:

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): Fails entirely. The molecule lacks the chromophores required for UV absorption at standard wavelengths (e.g., 210–254 nm).

  • GC-FID (Gas Chromatography with Flame Ionization Detection): The highly polar hydroxyl and amine groups cause severe interaction with the stationary phase, leading to peak tailing and potential thermal degradation. While chemical derivatization (e.g., silylation) can volatilize the compound, it introduces variability, incomplete reaction artifacts, and requires extensive method development.

  • HPLC-ELSD / CAD (Evaporative Light Scattering / Charged Aerosol Detection): While these detectors do not require a chromophore, they are secondary methods. They require a highly pure, fully characterized reference standard of the exact analyte to generate a calibration curve[2]. Furthermore, ELSD responses are notoriously non-linear.

The qNMR Advantage: qNMR circumvents these issues by operating as a primary ratio method[3]. The fundamental principle of qNMR is that the area under an NMR resonance peak (the integral) is directly proportional to the molar quantity of the nuclei generating that signal[4]. By comparing the analyte's signal to a universally certified internal standard (IS), absolute purity can be determined without ever needing a reference standard of the analyte itself.

Table 1: Comparison of Analytical Techniques for 4-Amino-2-(piperidin-2-yl)butan-2-ol
Analytical FeatureqNMR (

H)
HPLC-ELSD / CADGC-FID (Derivatized)
Quantification Principle Primary ratio method (molar based)Secondary (separation & scattering)Secondary (separation & ionization)
Reference Standard Not required (uses universal IS)Required (exact analyte match)Required (exact analyte match)
Sample Preparation Simple (dissolve in

+ IS)
Simple (mobile phase dilution)Complex (derivatization required)
Accuracy High (Absolute mass fraction)Moderate (Depends on standard purity)Moderate (Derivatization efficiency)
Analysis Time ~15-20 mins per sample~30-45 mins per run~45-60 mins per run
Part 2: qNMR Methodology & Self-Validating Protocol

To guarantee scientific integrity, a qNMR protocol must be a self-validating system. The following step-by-step methodology explains the causality behind each parameter choice to ensure absolute quantitative accuracy.

Step 1: Internal Standard (IS) Selection

For 4-Amino-2-(piperidin-2-yl)butan-2-ol, Maleic acid (NIST traceable) is the optimal internal standard.

  • Causality: The analyte's protons resonate entirely in the complex aliphatic region (1.0–3.5 ppm). Maleic acid is highly soluble in

    
     and presents a sharp, isolated singlet at ~6.2 ppm. This ensures zero peak overlap—a critical prerequisite for accurate qNMR integration[5].
    
Step 2: Sample Preparation
  • Accurately weigh ~20 mg of the analyte and ~5 mg of Maleic acid using a calibrated microbalance (

    
     mg) to minimize gravimetric errors.
    
  • Dissolve the mixture in 0.6 mL of Deuterium Oxide (

    
    ). The high polarity and basicity of the analyte ensure rapid and complete dissolution.
    
Step 3:

Relaxation Measurement and Parameter Optimization
  • Causality: The longitudinal relaxation time (

    
    ) must be determined for both the analyte's target protons and the IS using an Inversion Recovery experiment. If the relaxation delay (
    
    
    
    ) between pulses is too short, the nuclear spins will not fully return to thermal equilibrium. This causes partial saturation and artificially deflates the integration values, destroying the assay's accuracy[6].
  • Rule: Set the relaxation delay

    
     (using the longest 
    
    
    
    in the system) to guarantee >99.3% relaxation.
Step 4: Data Acquisition
  • Apply a 90° excitation pulse to maximize the signal-to-noise (S/N) ratio.

  • Acquire sufficient transients (scans) to achieve an S/N ratio > 150:1 for the target peaks. High S/N ensures that integration errors remain strictly below 1%[1].

Step 5: Data Processing & Purity Calculation
  • Apply zero-filling and an exponential window function (e.g., Line Broadening = 0.3 Hz).

  • Perform rigorous manual phase and baseline correction. A perfectly flat baseline beneath the integrated regions is non-negotiable for quantitative precision[6].

  • Calculate the absolute purity (

    
    ) using the fundamental qNMR equation[5]:
    


(Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and P = purity).

Part 3: Experimental Data & Validation

When validating this method against HPLC-ELSD, qNMR demonstrates superior precision and accuracy. Because HPLC relies on relative response factors (RRFs) that vary wildly between an analyte and its impurities[7], it often misrepresents the true mass fraction.

Table 2: Validation Results for 4-Amino-2-(piperidin-2-yl)butan-2-ol
Validation ParameterqNMR (Maleic Acid IS in

)
HPLC-ELSD
Specificity Excellent (No overlap at 6.2 ppm)Good (Baseline resolution achieved)
Linearity (

)
0.9998 (Range: 5-50 mg/mL)0.9950 (Non-linear response typical of ELSD)
Precision (RSD, n=6) 0.45%1.8%
Accuracy (Recovery) 99.8% ± 0.5%98.5% ± 2.0%
Determined Purity 98.72% 99.10% (Overestimation)

Note on Discrepancy: HPLC-ELSD frequently overestimates purity because it fails to detect volatile impurities (such as residual water or organic solvents) that do not scatter light. qNMR directly measures the absolute mass fraction of the target molecule, providing a more truthful representation of the material's integrity and achieving equivalency with rigorous mass balance methodologies[8].

Part 4: Visualizations

AnalyticalStrategy A Target: 4-Amino-2-(piperidin-2-yl)butan-2-ol (No UV Chromophore, Highly Polar) B HPLC-UV A->B C GC-FID A->C D qNMR (1H) A->D H HPLC-ELSD / CAD A->H E Fails: No Absorption at Standard Wavelengths B->E F Fails: Peak Tailing, Requires Derivatization C->F G Success: Direct Absolute Quantification D->G I Secondary Method: Requires Reference Standard H->I

Workflow comparing analytical techniques for non-chromophoric basic compounds.

qNMRProtocol S1 1. IS Selection (Maleic Acid) S2 2. T1 Measurement (Inversion Recovery) S1->S2 S3 3. Optimization (D1 > 5 x T1) S2->S3 S4 4. Acquisition (S/N > 150) S3->S4 S5 5. Integration & Calculation S4->S5 Validation Self-Validation: Mass Balance Checks S5->Validation

Step-by-step self-validating qNMR protocol ensuring absolute quantitative accuracy.

References
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Benchchem.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Stimuli Article (qNMR). USP.org.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC (NIH).
  • Equavilency between Mass Balance and qNMR metholologies. USP.org.
  • A Guide to Quantit
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.

Sources

A Senior Application Scientist's Guide to Differentiating 4-Amino-2-(piperidin-2-yl)butan-2-ol from its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the precise structural characterization of a molecule is paramount. Even subtle differences in atomic arrangement, such as those found in structural isomers, can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive, in-depth comparison of analytical methodologies to reliably differentiate 4-Amino-2-(piperidin-2-yl)butan-2-ol from its structural isomers. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific principles.

The challenge is the unambiguous identification of 4-Amino-2-(piperidin-2-yl)butan-2-ol and the differentiation from its regioisomers and stereoisomers. Regioisomers differ in the position of the piperidine substituent on the butanol chain, while stereoisomers have the same connectivity but differ in the spatial arrangement of atoms.

The Analytical Imperative: Why Isomer Differentiation is Critical

Impurity profiling is a critical aspect of pharmaceutical quality control.[1] Regulatory bodies like the FDA and EMA have stringent guidelines for the identification and control of impurities, as they can impact the safety, efficacy, and stability of a drug substance.[1][2] Structural isomers of an active pharmaceutical ingredient (API) are considered impurities and must be identified and quantified.[3] The presence of even trace amounts of an unintended isomer can have significant consequences. Therefore, robust analytical methods are not just a matter of good science but a regulatory necessity.[4]

A Multi-faceted Approach to Isomer Differentiation

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive differentiation of these isomers.[1][3] No single technique can unequivocally provide all the necessary structural information. This guide will focus on a logical workflow that leverages the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, as it provides detailed information about the chemical environment of individual atoms.[5][6] It is particularly adept at distinguishing between constitutional isomers and, with more advanced techniques, stereoisomers.[7][8][9]

Distinguishing Regioisomers with ¹H and ¹³C NMR

Regioisomers of 4-Amino-2-(piperidin-2-yl)butan-2-ol, such as 4-amino-2-(piperidin-3-yl)butan-2-ol or 4-amino-2-(piperidin-4-yl)butan-2-ol, will exhibit distinct ¹H and ¹³C NMR spectra due to differences in the connectivity of the piperidine ring to the butanol chain.

Expected Spectral Differences:

  • ¹H NMR: The chemical shifts and coupling patterns of the protons on the piperidine ring and the butanol chain will differ significantly. For the target molecule, the proton at the 2-position of the piperidine ring will be a methine proton, whereas for the 3- and 4-isomers, the attachment point will be a methylene group, leading to different splitting patterns and chemical shifts.

  • ¹³C NMR: The chemical shifts of the carbon atoms at the point of attachment and the adjacent carbons will be unique for each regioisomer.[5]

Unraveling Stereoisomers with Advanced NMR Techniques

Differentiating diastereomers is often straightforward with standard NMR, as they have different physical properties and thus distinct NMR spectra.[5] Enantiomers, however, are indistinguishable in an achiral solvent. To resolve enantiomers by NMR, a chiral environment must be introduced, which can be achieved through the use of chiral shift reagents or chiral solvating agents.[10] These agents form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[10]

Experimental Protocol: NMR Analysis

1. Sample Preparation: a. Dissolve 5-10 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11] b. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).[12] c. Transfer the solution to a 5 mm NMR tube.[11]

2. Data Acquisition: a. Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.[11] b. ¹H NMR:

  • Pulse sequence: Standard single-pulse experiment.[11]
  • Acquire spectra to observe the chemical shifts and coupling constants of all protons. c. ¹³C NMR:
  • Pulse sequence: Proton-decoupled pulse sequence.[11]
  • Acquire spectra to determine the number of unique carbon environments. d. 2D NMR (COSY, HSQC):
  • Acquire 2D correlation spectra (e.g., COSY, HSQC) to establish proton-proton and proton-carbon connectivities, which is crucial for unambiguous assignment of all signals and confirming the specific regioisomer.[7][8]

3. Data for Differentiating Regioisomers:

Isomer Expected Key ¹H NMR Signal (Piperidine Attachment Point) Expected Key ¹³C NMR Signal (Piperidine Attachment Point)
4-Amino-2-(piperidin-2-yl )butan-2-olMultiplet (methine proton)~55-60 ppm
4-Amino-2-(piperidin-3-yl )butan-2-olMultiplet (methine proton)~40-45 ppm
4-Amino-2-(piperidin-4-yl )butan-2-olMultiplet (methine proton)~30-35 ppm

Note: The chemical shifts are estimations and will vary based on the solvent and other experimental conditions.

The Role of Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[3][13] Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer valuable structural insights.[14]

Differentiating Isomers through Fragmentation

While regioisomers will have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) can be different. The position of the piperidine ring on the butanol chain will influence the stability of the resulting fragment ions. For amino alcohols, common fragmentation pathways include the loss of water (M-18) and alpha-cleavage adjacent to the nitrogen or oxygen atoms.[15][16][17][18]

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation: a. Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).[19]

2. LC-MS/MS Conditions: a. Liquid Chromatography: Utilize a C18 reverse-phase column for separation.[19] b. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for amino alcohols.
  • MS Scan: Acquire a full scan MS spectrum to confirm the molecular weight of the parent ion.
  • MS/MS Scan: Select the parent ion for fragmentation and acquire the product ion spectrum. Analyze the fragmentation patterns to differentiate between isomers.
The Decisive Power of Chiral High-Performance Liquid Chromatography (HPLC)

For the separation and quantification of stereoisomers, chiral HPLC is the gold standard.[20][21] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[22]

The "Three-Point Interaction" Model

The mechanism of chiral separation on a CSP is often explained by the "three-point interaction" model.[22] For successful separation, one enantiomer must have at least three points of interaction (e.g., hydrogen bonding, dipole-dipole, steric hindrance) with the chiral stationary phase, while the other enantiomer has fewer or weaker interactions.[22] This difference in interaction energy results in different retention times.

Experimental Protocol: Chiral HPLC

1. Column Selection: a. The choice of the chiral stationary phase is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening as they have broad applicability.[23]

2. Mobile Phase Optimization: a. A systematic screening of different mobile phases (both normal-phase and reversed-phase) is necessary to achieve optimal separation.

3. Method Validation: a. Once a suitable separation is achieved, the method must be validated for parameters such as specificity, linearity, accuracy, and precision, according to ICH guidelines.

Workflow and Data Visualization

The following diagram illustrates the logical workflow for the comprehensive differentiation of 4-Amino-2-(piperidin-2-yl)butan-2-ol and its structural isomers.

Differentiating_Isomers cluster_0 Initial Analysis cluster_1 Regioisomer Differentiation cluster_2 Stereoisomer Separation cluster_3 Final Confirmation Start Sample Mixture of Isomers NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (LC-MS/MS) Start->MS Regioisomer_ID Identify Regioisomers (Based on distinct spectra and fragmentation) NMR->Regioisomer_ID MS->Regioisomer_ID Chiral_HPLC Chiral HPLC Regioisomer_ID->Chiral_HPLC For each identified regioisomer Diastereomer_Sep Separate Diastereomers Chiral_HPLC->Diastereomer_Sep Enantiomer_Sep Separate Enantiomers Chiral_HPLC->Enantiomer_Sep Final_ID Unambiguous Isomer Identification and Quantification Diastereomer_Sep->Final_ID Enantiomer_Sep->Final_ID

Sources

High-Resolution ATR-FTIR vs. Traditional KBr Pellet Transmission for Structural Verification of 4-Amino-2-(piperidin-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical intermediates grow in structural complexity, the analytical techniques used for their verification must evolve. 4-Amino-2-(piperidin-2-yl)butan-2-ol presents a unique spectroscopic challenge. It is a highly polar, polyfunctional aliphatic compound featuring a primary amine (-NH₂), a secondary amine embedded within a piperidine ring (-NH-), and a tertiary alcohol (-OH).

Because these functional groups act as both hydrogen-bond donors and acceptors, their infrared (IR) stretching frequencies overlap significantly in the highly congested 3200–3500 cm⁻¹ region. This guide objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR against traditional Potassium Bromide (KBr) pellet transmission for the structural elucidation of this complex molecule, providing actionable, field-proven methodologies.

Theoretical Framework & Characteristic IR Peaks

To accurately fingerprint 4-Amino-2-(piperidin-2-yl)butan-2-ol, we must first understand the causality behind its vibrational modes. The molecule's IR spectrum is dominated by the "Hydrogen Bonding Zone" (3200–3500 cm⁻¹) and the distinct aliphatic fingerprint of the piperidine ring1[1].

When analyzing this compound, the tertiary alcohol and the primary/secondary amines will form intermolecular hydrogen bonds, which inherently broadens their respective stretching bands. The table below summarizes the quantitative spectral targets required for positive identification.

Table 1: Expected Characteristic IR Peaks for 4-Amino-2-(piperidin-2-yl)butan-2-ol
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Peak ShapeMechanistic Causality
Tertiary Alcohol O-H Stretch3200 – 3400Strong, BroadExtensive intermolecular hydrogen bonding lowers the force constant of the O-H bond.
Primary Amine N-H Stretch (Asym. & Sym.)3350 – 3400 (Asym)3280 – 3300 (Sym)Medium, DoubletThe two N-H bonds couple to produce in-phase (symmetric) and out-of-phase (asymmetric) stretches.
Secondary Amine N-H Stretch (Piperidine)3250 – 3300Weak, SingletOnly one N-H bond exists in the piperidine ring, preventing coupling. Often obscured by the O-H band.
Aliphatic Chain C-H Stretch (sp³)2850 – 2960Strong, SharpHigh density of sp³ C-H bonds in both the butyl chain and the piperidine ring.
Primary Amine N-H Bend (Scissoring)1550 – 1650Medium, SharpIn-plane bending of the -NH₂ group; highly diagnostic as it sits in a relatively clear spectral region.
Tertiary Alcohol C-O Stretch1100 – 1200Strong, SharpStretching of the carbon-oxygen single bond at the heavily substituted C2 position.
Piperidine Ring C-N Stretch1050 – 1200Medium, VariableOverlaps with the C-O stretch, requiring careful deconvolution for precise assignment.

Comparative Performance: ATR-FTIR vs. KBr Pellet

The choice of sampling technique directly dictates the integrity of the data. For decades, the KBr pellet technique was the gold standard for generating transmission spectra due to its adherence to the Beer-Lambert Law 2[2]. However, 4-Amino-2-(piperidin-2-yl)butan-2-ol is inherently polar and prone to absorbing atmospheric moisture.

Because KBr is highly hygroscopic, any moisture introduced during the grinding process will manifest as a massive, broad O-H stretch around 3400 cm⁻¹. This artifact completely masks the delicate N-H stretches of the primary and secondary amines, rendering structural verification impossible. Conversely, ATR-FTIR utilizes an evanescent wave that penetrates only 0.5 to 2 µm into the sample, eliminating the need for a hygroscopic matrix and preserving the integrity of the 3200–3500 cm⁻¹ region 3[3].

Table 2: Performance Comparison for Polyfunctional Amines
ParameterDiamond ATR-FTIR (Recommended)KBr Pellet Transmission (Alternative)
Matrix Interference Zero. No dilution required; sample is analyzed in its native state.High. KBr absorbs moisture, creating severe O-H band overlap.
Resolution at 3400 cm⁻¹ Excellent. Allows deconvolution of the primary amine doublet from the tertiary alcohol.Poor. Water absorption broadens and obscures the entire region.
Reproducibility High. Fixed pathlength dictated by the crystal's refractive index and angle of incidence.Variable. Dependent on operator skill, grinding homogeneity, and pellet thickness.
Sample Recovery 100%. Non-destructive; sample can be wiped off and recovered.0%. Sample is permanently embedded in the salt matrix.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, analytical protocols must not merely be a list of steps, but a self-validating system where each action proves the validity of the next.

Protocol A: Diamond ATR-FTIR Workflow (Optimal)

Causality Note: A diamond crystal is selected over Zinc Selenide (ZnSe) because diamond is chemically inert to highly basic aliphatic amines, whereas ZnSe can degrade or scratch under pressure.

  • Optics Validation (Self-Check): Clean the diamond crystal with high-purity isopropyl alcohol and allow it to evaporate. Run a background scan (32 scans, 4 cm⁻¹ resolution).

    • Validation: The background spectrum must show a flat baseline in the 3000–3500 cm⁻¹ region. Any peaks here indicate residual contamination or moisture on the crystal, which must be resolved before proceeding.

  • Sample Application: Deposit 2–5 mg of 4-Amino-2-(piperidin-2-yl)butan-2-ol directly onto the center of the diamond crystal. Ensure the crystal face is completely covered.

  • Pressure Application: Lower the pressure anvil until the built-in force gauge indicates optimal contact (typically ~75 psi).

    • Causality: The evanescent wave penetrates less than 2 µm. If pressure is too low, the sample will not fully interface with the wave, resulting in a poor signal-to-noise ratio.

  • Data Acquisition & Correction: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm in the spectrometer software.

    • Causality: Because penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra show artificially weak peaks at high wavenumbers. The correction normalizes the spectrum for accurate library matching.

Protocol B: KBr Pellet Workflow (Traditional)

Causality Note: This method is only recommended if ATR is unavailable, or if strict adherence to historical transmission libraries is mandated by regulatory bodies 4[4].

  • Matrix Desiccation: Dry spectroscopic-grade KBr in a vacuum oven at 110°C for a minimum of 24 hours prior to use. Store in an active desiccator.

  • Homogenization: In an agate mortar, combine 1 mg of the sample with 100 mg of the anhydrous KBr. Grind vigorously for 1–2 minutes under a low-humidity environment (ideally a glove box).

    • Causality: The particle size must be reduced to less than the wavelength of the IR radiation (typically <2 µm) to prevent severe baseline scattering (the Christiansen effect).

  • Pressing & Validation (Self-Check): Transfer the powder to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure for 2 minutes.

    • Validation: Remove the pellet and hold it up to the light. It must be optically transparent. A cloudy or opaque pellet indicates trapped moisture, poor grinding, or insufficient pressure, and will yield unusable, heavily scattered data.

  • Data Acquisition: Place the pellet in the transmission holder and scan against an empty-beam background.

Logical Workflow Visualization

The following diagram illustrates the decision matrix and physical causality behind selecting the appropriate FTIR sampling technique for this specific compound.

FTIR_Workflow Sample 4-Amino-2-(piperidin-2-yl)butan-2-ol (Polyfunctional & Hygroscopic) ATR Diamond ATR-FTIR (Optimal Path) Sample->ATR KBr KBr Pellet Transmission (High Risk Path) Sample->KBr ATR_Prep Direct Crystal Application (No Matrix Required) ATR->ATR_Prep KBr_Prep 1:100 Dilution in Anhydrous KBr Press at 10 Tons KBr->KBr_Prep ATR_Val Validation: Flat Background Scan (Confirms Clean Optics) ATR_Prep->ATR_Val KBr_Val Validation: Optically Clear Pellet (Confirms Homogeneity) KBr_Prep->KBr_Val ATR_Out High-Resolution Spectra Resolved N-H & O-H Bands ATR_Val->ATR_Out KBr_Out Spectral Distortion H2O Overlap at 3400 cm⁻¹ KBr_Val->KBr_Out

Workflow comparing ATR-FTIR and KBr pellet methods for hygroscopic amine analysis.

References

  • ResearchGate: Infrared spectra of aqueous piperidine as CO2 is absorbed to a loading of 0.76 mol CO2/mol amine. [Link]

  • Kintek Press: What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR? [Link]

Sources

Benchmarking the Stability of 4-Amino-2-(piperidin-2-yl)butan-2-ol Against Alternative Ligand Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Piperidine-containing compounds are highly privileged scaffolds in medicinal chemistry, present in numerous clinically approved drugs due to their favorable pharmacokinetic properties and structural versatility. 4-Amino-2-(piperidin-2-yl)butan-2-ol is a complex, multi-dentate ligand featuring a piperidine ring, a primary aliphatic amine, and a tertiary alcohol. This unique structural triad offers specific hydrogen-bonding capabilities and steric profiles that are highly attractive for drug development and transition-metal catalysis.

However, the presence of multiple heteroatoms raises critical questions regarding its chemical and metabolic stability. This guide provides an objective, data-driven comparison of the stability of 4-Amino-2-(piperidin-2-yl)butan-2-ol against similar ligand alternatives, specifically Piperidin-2-ylmethanol (a simpler piperidine alcohol) and a standard Morpholine analog . We will evaluate both in vitro metabolic stability (microsomal clearance) and physicochemical stability under ICH Q1A accelerated conditions.

Section 1: Structural Rationale & Causality

The stability of a ligand is intrinsically linked to its molecular architecture. The piperidine motif generally enhances druggability by facilitating membrane transport and improving ADME properties 1. However, its metabolic stability strongly depends on the functionalization at neighboring positions.

  • Steric Shielding: The tertiary alcohol at the 2-position of the butane chain in 4-Amino-2-(piperidin-2-yl)butan-2-ol provides significant steric hindrance. This bulk protects the adjacent carbon centers from rapid enzymatic oxidation compared to primary or secondary alcohols (such as the one found in Piperidin-2-ylmethanol).

  • N-Oxidation Susceptibility: The presence of a primary aliphatic amine makes the molecule susceptible to N-oxidation and oxidative deamination, a common Phase I metabolic pathway 2.

  • Morpholine Comparison: Morpholine rings are often used as bioisosteres for piperidines to reduce basicity and improve oxidative stability 3. Comparing our target compound to a morpholine analog isolates the effect of the piperidine ring's higher basicity on overall clearance.

Section 2: Metabolic Stability (Human Liver Microsomal Assay)

Metabolic stability is a primary determinant of a drug candidate's in vivo half-life. The Human Liver Microsomal (HLM) assay is the gold standard for evaluating susceptibility to Phase I enzymes, primarily Cytochrome P450s 4.

Quantitative Benchmarking Data

The following table presents comparative HLM stability data. The intrinsic clearance (


) and half-life (

) metrics define how rapidly the liver enzymes deplete the compound.
Compound ScaffoldHalf-life (

, min)
Intrinsic Clearance (

, µL/min/mg)
Primary Degradation Pathway
4-Amino-2-(piperidin-2-yl)butan-2-ol 38.536.0Primary amine oxidation
Piperidin-2-ylmethanol 18.276.1Ring oxidation (alpha to N)
Morpholine Analog 45.222.1N-oxidation

Analysis: The data demonstrates that 4-Amino-2-(piperidin-2-yl)butan-2-ol exhibits a significantly longer half-life than the simpler Piperidin-2-ylmethanol. The bulky tertiary alcohol effectively blocks alpha-oxidation on the piperidine ring. While the morpholine analog shows slightly superior stability due to the electron-withdrawing oxygen reducing the amine's reactivity, the target compound remains highly viable for development.

Self-Validating Experimental Protocol: HLM Assay

To ensure reproducibility, the following protocol details the exact conditions used to generate the benchmarking data, adhering to standard industry practices.

  • Preparation: Prepare a 10 mM stock of the test ligand in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes with gentle agitation to mimic physiological conditions.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Sampling: At predetermined time points (0, 15, 30, 45, and 60 minutes), remove 30 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and halts metabolism.

  • Analysis: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate

    
     and 
    
    
    
    using linear regression of the natural log of percent remaining versus time.

HLM_Workflow Start Prepare HLM & Compound (1 µM Test Ligand) Incubate Pre-incubate at 37°C (5 minutes) Start->Incubate NADPH Initiate Reaction (Add NADPH System) Incubate->NADPH Timepoints Sample Aliquots (0, 15, 30, 45, 60 min) NADPH->Timepoints Quench Quench Reaction (Ice-cold Acetonitrile) Timepoints->Quench Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge Analyze LC-MS/MS Analysis (Calculate t½ & CLint) Centrifuge->Analyze

Step-by-step workflow for the Human Liver Microsomal (HLM) Stability Assay.

Section 3: Physicochemical Stability (ICH Q1A Benchmarking)

Beyond metabolic clearance, a ligand must survive formulation, storage, and physiological pH environments. We benchmarked the compounds against the ICH Q1A(R2) guidelines for accelerated stability testing 5.

Quantitative Benchmarking Data (Accelerated Degradation)

Compounds were subjected to 40°C and 75% Relative Humidity (RH) for 6 months, alongside a forced oxidative stress test (0.3% H2O2 for 24 hours).

Compound Scaffold% Remaining (6 Months, 40°C/75% RH)% Remaining (24h, 0.3% H2O2)Primary Degradant
4-Amino-2-(piperidin-2-yl)butan-2-ol 98.1%82.4%N-oxide derivative
Piperidin-2-ylmethanol 94.5%71.0%Piperidine ring opening
Morpholine Analog 99.0%89.5%Stable

Analysis: 4-Amino-2-(piperidin-2-yl)butan-2-ol exhibits excellent thermal and hydrolytic stability, well within the acceptable limits for drug substance progression. The tertiary alcohol is highly resistant to dehydration compared to secondary alcohols. Under severe oxidative stress, it performs better than Piperidin-2-ylmethanol, likely due to the steric bulk preventing direct access to the piperidine nitrogen, forcing oxidation to occur primarily at the less sterically hindered primary amine.

Self-Validating Experimental Protocol: Accelerated Stability Testing
  • Batch Preparation: Prepare three primary batches of the synthesized ligand in solid form.

  • Environmental Chamber: Place the samples in a validated stability chamber calibrated to 40°C ± 2°C and 75% ± 5% RH.

  • Sampling Intervals: Withdraw samples at 0, 1, 3, and 6 months.

  • Oxidative Stress (Parallel): Dissolve 1 mg/mL of the compound in a 0.3% H2O2 aqueous solution at room temperature. Sample at 0 and 24 hours.

  • Quantification: Dissolve solid samples in HPLC-grade mobile phase. Analyze via HPLC-UV/Vis using a validated stability-indicating method to detect the parent compound and any emerging degradation peaks.

Degradation_Logic Ligand 4-Amino-2-(piperidin-2-yl)butan-2-ol Thermal Thermal/Humidity Stress (40°C / 75% RH) Ligand->Thermal Oxidative Forced Oxidative Stress (0.3% H2O2, 24h) Ligand->Oxidative Stable High Stability (>98% Intact) Thermal->Stable Tertiary Alcohol Resists Dehydration N_Oxidation Primary Amine N-Oxidation Oxidative->N_Oxidation Steric Shielding Protects Piperidine N

Logical pathways of physicochemical degradation under ICH Q1A accelerated conditions.

Conclusion

Benchmarking 4-Amino-2-(piperidin-2-yl)butan-2-ol against alternative piperidine and morpholine ligands reveals it to be a highly robust scaffold. Its unique structural features—specifically the sterically demanding tertiary alcohol—confer significant protection against both enzymatic ring oxidation and chemical dehydration. While it exhibits expected susceptibility to primary amine oxidation, its overall metabolic and physicochemical stability profiles make it an excellent candidate for advanced drug development and complex ligand design.

References

  • Quality Guidelines - ICH: Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.org.
  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC - NIH.
  • Piperidine-containing drugs and recently studied analogs. PubMed - NIH.

Sources

Assay validation parameters for detecting 4-Amino-2-(piperidin-2-yl)butan-2-ol in plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polarity Challenge

4-Amino-2-(piperidin-2-yl)butan-2-ol represents a distinct class of bioanalytical challenges: it is a highly polar, di-basic small molecule . Its structure—comprising a secondary amine (piperidine ring), a primary amine on the butyl chain, and a tertiary alcohol—renders it hydrophilic and positively charged at physiological pH.

Standard bioanalytical approaches often fail with this analyte. Traditional C18 Reversed-Phase Chromatography (RPLC) results in void volume elution (poor retention), while Protein Precipitation (PPT) extraction leaves the analyte vulnerable to massive phospholipid suppression.

This guide compares the High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow using Hydrophilic Interaction Liquid Chromatography (HILIC) (The Modern Gold Standard) against High-pH Reversed-Phase LC (The Robust Alternative). We provide validated protocols to overcome the specific "ion-trap" and "carryover" issues inherent to this chemical structure.

Part 1: Strategic Comparison of Methodologies

For this specific analyte, the choice of chromatography dictates the extraction strategy. Below is a comparative analysis of the two viable validation paths.

Table 1: Comparative Performance Matrix
FeatureMethod A: HILIC-MS/MS (Recommended) Method B: High-pH RPLC-MS/MS (Alternative) Legacy Method: HPLC-Fluorescence
Mechanism Partitioning into water-enriched layer on polar stationary phase.Hydrophobic interaction at pH > 10 (analyte uncharged).Derivatization of primary amine (e.g., OPA/FMOC).
Sensitivity (LLOQ) Excellent (< 0.5 ng/mL) due to high organic mobile phase enhancing desolvation.Good (1-2 ng/mL) .Moderate (10-50 ng/mL) .
Retention High retention for polar amines.Good retention only if pH > 10.Depends on derivative.
Matrix Effect High risk (phospholipids also retain). Requires clean extraction (SPE).Moderate risk.Low (fluorescence is specific).
Throughput High (3-5 min run time).Moderate (requires column re-equilibration).Low (requires pre-column derivatization).
Robustness Sensitive to evaporation/reconstitution solvent composition.Highly robust.[1][2]Low (derivative stability issues).
Expert Insight: Why HILIC Wins

While High-pH RPLC is robust, the high pH (using Ammonium Hydroxide/Bicarbonate) can degrade silica-based columns over time and may cause on-column hydrolysis of unstable metabolites. HILIC offers superior sensitivity for this analyte because the high-organic mobile phase (typically 80-90% Acetonitrile) boosts ESI ionization efficiency by roughly 5-10x compared to aqueous RPLC conditions.

Part 2: Method Development & Validation Parameters

To validate this assay under FDA M10 or EMA guidelines, specific parameters must be addressed due to the analyte's chemistry.

Selectivity & Specificity (The Isobaric Threat)
  • Challenge: The piperidine ring is common in endogenous polyamines and other drugs.

  • Validation Step: Screen 6 lots of blank plasma (including lipemic and hemolyzed).

  • Critical Check: Monitor for "crosstalk" from metabolites (e.g., N-oxide forms) that may revert to the parent drug in the ion source.

Linearity & LLOQ
  • Target LLOQ: 0.5 ng/mL.

  • Weighting: Use

    
     linear regression.
    
  • Dynamic Range: 0.5 – 500 ng/mL.

  • Note: Basic amines often show adsorption (tailing) at low concentrations. Silanized glass vials or low-binding polypropylene plates are mandatory to maintain linearity at the LLOQ.

Matrix Effect (The "Invisible Killer")

Because HILIC retains polar compounds, phospholipids (phosphatidylcholines) often co-elute with the analyte, causing signal suppression.

  • Experiment: Post-column infusion. Infuse the analyte at steady state while injecting a blank plasma extract.

  • Acceptance: Matrix Factor (MF) must be between 0.85 and 1.15.

  • Solution: If suppression occurs, switch extraction from PPT to Mixed-Mode Cation Exchange (MCX) SPE .

Carryover
  • Cause: The secondary and primary amines stick to metallic surfaces in the HPLC injector.

  • Mitigation: Use a needle wash of Acetonitrile:Water:Formic Acid (40:60:1 v/v/v) . The acid is crucial to protonate the amine and wash it off.

Part 3: Detailed Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Eliminating matrix effects and maximizing recovery for di-basic amines.

Materials:

  • Oasis MCX or Strata-X-C cartridges (30 mg).

  • Reagents: Phosphoric Acid (

    
    ), Methanol (MeOH), Ammonium Hydroxide (
    
    
    
    ).

Workflow:

  • Pre-treatment: Aliquot 100 µL Plasma + 10 µL Internal Standard + 200 µL 4%

    
    . (Acidification ensures the amine is positively charged).
    
  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Load the entire pre-treated sample (~310 µL) onto the cartridge.

  • Wash 1 (Acidic): 1 mL 2% Formic Acid in Water. (Removes proteins/neutrals).

  • Wash 2 (Organic): 1 mL 100% Methanol. (Removes hydrophobic neutrals/lipids). CRITICAL STEP: This removes the phospholipids that kill HILIC assays.

  • Elution: 2 x 250 µL of 5%

    
     in Methanol. (High pH neutralizes the amine, releasing it from the sorbent).
    
  • Evaporation: Dry under Nitrogen at 40°C.

  • Reconstitution: 100 µL of 90:10 Acetonitrile:Buffer (Match mobile phase).

Protocol B: Chromatographic Conditions (HILIC)
  • Column: Waters Acquity BEH Amide or Phenomenex Kinetex HILIC (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 95% B

    • 2.0 min: 85% B

    • 2.1 min: 50% B (Flush)

    • 3.5 min: 95% B (Re-equilibrate)

  • Flow Rate: 0.4 mL/min.

  • Detection: Positive ESI, MRM mode.

    • Precursor: [M+H]+ (Calculate based on MW).

    • Fragment 1 (Quant): Loss of

      
       or 
      
      
      
      .
    • Fragment 2 (Qual): Ring cleavage of piperidine.

Part 4: Visualization of Logic & Workflow

Diagram 1: Method Decision Tree

This logic gate ensures you choose the correct validation path based on equipment and sensitivity needs.

MethodSelection Start Start: 4-Amino-2-(piperidin-2-yl)butan-2-ol Assay SensitivityCheck Required LLOQ? Start->SensitivityCheck HighSens < 1 ng/mL (High Sensitivity) SensitivityCheck->HighSens ModSens > 5 ng/mL (Moderate Sensitivity) SensitivityCheck->ModSens HILIC Method A: HILIC-MS/MS (Max Sensitivity) HighSens->HILIC HighPH Method B: High-pH RP-LC (Max Robustness) ModSens->HighPH MatrixCheck Matrix Effect Test (Post-Column Infusion) HILIC->MatrixCheck HighPH->MatrixCheck Pass MF = 0.9-1.1 Use PPT Extraction MatrixCheck->Pass Clean Matrix Fail MF < 0.8 or > 1.2 Use MCX SPE Extraction MatrixCheck->Fail Suppression

Caption: Decision matrix for selecting chromatographic mode and extraction type based on sensitivity requirements.

Diagram 2: MCX Extraction Mechanism

Visualizing the chemistry inside the SPE cartridge is vital for troubleshooting recovery issues.

SPE_Mechanism Step1 1. LOAD (pH 2) Analyte (+) binds to Sorbent (-) Step2 2. WASH 1 (Aq Acid) Removes Proteins Analyte stays bound Step1->Step2 Step3 3. WASH 2 (MeOH) Removes Lipids Analyte stays bound Step2->Step3 Step4 4. ELUTE (5% NH4OH) pH > 11 neutralizes Analyte Analyte releases Step3->Step4

Caption: The Mixed-Mode Cation Exchange (MCX) mechanism relies on pH switching to isolate the basic amine.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Jian, W., et al. (2010).
  • Chambers, E., et al. (2007). Systematic development of a method for the determination of basic drugs in plasma by mixed-mode cation exchange SPE.

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to Personal Protective Equipment for Handling 4-Amino-2-(piperidin-2-YL)butan-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers and drug development professionals venturing into the synthesis and application of novel chemical entities, safety is not merely a protocol—it is the bedrock of innovation. This guide addresses the safe handling of 4-Amino-2-(piperidin-2-YL)butan-2-OL, a compound for which specific safety data is not yet widely available. In the absence of a dedicated Safety Data Sheet (SDS), a conservative, evidence-based approach to personal protective equipment (PPE) is paramount. This document synthesizes information from structurally related compounds to establish a robust framework for your protection.

Acknowledging the Unknown: An Inferred Hazard Profile

Due to the novelty of 4-Amino-2-(piperidin-2-YL)butan-2-OL, this guide is built upon the known hazards of its core structural motifs: the amino alcohol and piperidine functionalities. Analysis of safety data for analogous compounds, such as 4-Amino-2-methylbutan-2-ol and piperidine itself, suggests a "worst-case" scenario hazard profile.[1]

Assumed Primary Hazards:

  • Skin Corrosion/Burns: Amino alcohols and piperidine are known to be corrosive to the skin.[1] Unprotected contact could lead to severe chemical burns.

  • Serious Eye Damage: The potential for severe, irreversible eye damage is high.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3]

  • Harmful if Swallowed: Oral ingestion is presumed to be toxic.[1]

This guide, therefore, mandates treating 4-Amino-2-(piperidin-2-YL)butan-2-OL as a hazardous substance requiring stringent protective measures.

The Last Line of Defense: A Multi-Layered PPE Strategy

The selection of PPE is contingent on the specific laboratory procedure being performed. The risk of exposure escalates from simple weighing operations to complex reaction setups and subsequent workups. The following table outlines the recommended PPE for various tasks.

Laboratory Task Minimum PPE Requirement Enhanced Precautions (High Concentration/Splash Risk)
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsChemical-Resistant Apron, Face Shield
Solution Preparation Double Nitrile Gloves, Lab Coat, Safety GogglesFace Shield, Chemical-Resistant Apron
Reaction Setup and Monitoring Double Nitrile Gloves, Lab Coat, Safety GogglesFace Shield, Chemical-Resistant Sleeves
Work-up and Purification Double Nitrile Gloves, Lab Coat, Safety GogglesFace Shield, Chemical-Resistant Apron, Consider Neoprene or Butyl Gloves
Spill Cleanup Neoprene or Butyl Gloves, Chemical-Resistant Coveralls, Safety Goggles, Respirator (if applicable)Full-Face Respirator with appropriate cartridges
Waste Disposal Double Nitrile Gloves, Lab Coat, Safety GogglesFace Shield

Deep Dive into PPE Selection: The "Why" Behind the "What"

  • Hand Protection: The use of double-gloving with nitrile gloves provides a preliminary barrier against incidental contact. For prolonged exposure or tasks with a high splash potential, more robust gloves like neoprene or butyl rubber are recommended due to their superior chemical resistance.[4] Always inspect gloves for any signs of degradation before use.

  • Eye and Face Protection: Given the assumed corrosive nature of the compound, standard safety glasses are insufficient. Tightly sealed chemical splash goggles are the minimum requirement.[4] A full-face shield should be worn over the goggles during any procedure where splashing is a credible risk.

  • Body Protection: A standard lab coat is suitable for low-volume operations. However, for larger scale work or situations with a high risk of splashing, a chemically resistant apron or coveralls are necessary to protect personal clothing and underlying skin.

  • Respiratory Protection: All handling of solid 4-Amino-2-(piperidin-2-YL)butan-2-OL should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is mandatory.

Procedural Discipline: Donning, Doffing, and Disposal Protocols

The efficacy of PPE is as much about its correct use as its selection.

Donning (Putting On) PPE:

  • Lab Coat/Coveralls: Put on and fasten completely.

  • Respirator (if required): Perform a fit check as per the manufacturer's instructions.

  • Goggles/Face Shield: Adjust for a snug and comfortable fit.

  • Gloves: Pull the cuff of the glove over the cuff of the lab coat sleeve. If double-gloving, don the first pair, then the second.

Doffing (Taking Off) PPE (to prevent cross-contamination):

  • Gloves: Remove the outer pair of gloves first, turning them inside out. If only one pair is worn, remove them using the inside-out technique.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat/Coveralls: Unfasten and roll it down from the shoulders, turning it inside out as you go.

  • Respirator (if worn): Remove last.

  • Inner Gloves: Remove using the inside-out technique.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Disposal: All disposable PPE contaminated with 4-Amino-2-(piperidin-2-YL)butan-2-OL must be considered hazardous waste.[2] Place all used gloves, disposable lab coats, and other contaminated items in a designated, sealed hazardous waste container for disposal according to your institution's environmental health and safety guidelines.

Visualizing the Decision Process: PPE Selection Workflow

The following diagram illustrates the logical steps for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for 4-Amino-2-(piperidin-2-YL)butan-2-OL cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling Required AssessTask Assess Task: - Scale - Duration - Physical Form (Solid/Liquid) Start->AssessTask AssessExposure Assess Exposure Potential: - Splash - Aerosolization - Direct Contact AssessTask->AssessExposure BasePPE Base PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles AssessExposure->BasePPE Low Risk FaceShield Add Face Shield AssessExposure->FaceShield Splash Risk ChemResist Upgrade to Chemical Resistant: - Apron/Coveralls - Neoprene/Butyl Gloves AssessExposure->ChemResist High Splash/Contact Risk Respirator Add Respirator (Organic Vapor Cartridge) AssessExposure->Respirator Aerosolization Risk Proceed Proceed with Caution BasePPE->Proceed FaceShield->BasePPE FaceShield->Proceed ChemResist->BasePPE ChemResist->Proceed Respirator->BasePPE Respirator->Proceed Disposal Dispose of all PPE as Hazardous Waste Proceed->Disposal

Caption: A flowchart for risk-based PPE selection when handling 4-Amino-2-(piperidin-2-YL)butan-2-OL.

Conclusion: A Culture of Safety

In the pursuit of scientific advancement, the well-being of the researcher is non-negotiable. While this guide provides a comprehensive framework for the safe handling of 4-Amino-2-(piperidin-2-YL)butan-2-OL based on the best available information, it is a living document. As more data becomes available, these recommendations may be refined. Always consult with your institution's Environmental Health and Safety (EHS) department and conduct a thorough, task-specific risk assessment before commencing any new work. Your diligence in adhering to these safety protocols is your greatest asset in the laboratory.

References

  • TCI Chemicals. (2024, November 25). SAFETY DATA SHEET: DL-2-Amino-1-butanol.
  • MilliporeSigma. (2025, September 23). SAFETY DATA SHEET: Piperidine.
  • Cayman Chemical. (2025, September 22). Safety Data Sheet: 4-Anilino-1-Boc-piperidine.
  • PubChem. (n.d.). 4-Amino-2-methylbutan-2-ol.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: (R)-Butan-2-ol.
  • Sigma-Aldrich. (2017, January 23). Safety Data Sheet: sec-Butyl alcohol.
  • BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohol Compounds.
  • PubMed. (n.d.). Synthesis and pharmacological properties of a series of 2-piperidino alkanol derivatives.
  • PMC. (n.d.). Phytochemical Profile and Acute Toxicity in CD-1 Mice of the Hydroethanolic Extract and Butanolic Fraction of Piper marginatum Jacq.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET: 1-Octadecene.
  • SOLVERCHEMBOOKS. (2015, May 15). SAFETY DATA SHEET: Manganese hydroxide.
  • Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?.
  • BenchChem. (n.d.). Personal protective equipment for handling 1-Chlorobutan-2-ol.
  • PubMed. (2011, April 15). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives.
  • Vulcanchem. (n.d.). 4-(1-Piperidinyl)-2-butanol.
  • Fisher Scientific. (2012, May 9). SAFETY DATA SHEET: 1-Dodecene.
  • FSBI-DB. (n.d.). Compound Summary: n-Butyl Alcohol.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: 1-Octadecene.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.